Ethylene Terephthalate Cyclic Dimer-d8
Description
Contextual Significance of Cyclic Oligomers in Poly(ethylene terephthalate) Systems
Cyclic oligomers are low molecular weight compounds that are inevitably formed as by-products during the synthesis of polyesters like PET. nih.govfraunhofer.de Their presence can influence the physical and chemical properties of the polymer, including its thermal stability and crystallization behavior. dtu.dkresearchgate.net These oligomers can migrate to the surface of PET products, which is a concern in applications such as food packaging and textiles. fraunhofer.deresearchgate.netnih.gov The formation of these cyclic compounds is generally understood to be a result of intramolecular transesterification or backbiting reactions that compete with the linear chain growth during polymerization. researchgate.net
The study of cyclic oligomers in polyesters dates back to the pioneering work of Carothers in the 1930s, who first identified these structures in aliphatic polyesters. researchgate.netresearchgate.net However, it was with the commercialization of aromatic polyesters like PET that research into their cyclic oligomers gained significant traction. Early research focused on the extraction, isolation, and identification of these compounds. Over the years, advancements in analytical techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry have enabled more precise quantification and characterization of various cyclic oligomers in PET. nih.govresearchgate.net A significant milestone in the field was the development of methods for the systematic synthesis of macrocyclic polyesters, pioneered by Brunelle and his research group in the late 1980s, which opened up new avenues for studying their properties and polymerization behavior. researchgate.netresearchgate.net
The ethylene (B1197577) terephthalate (B1205515) cyclic dimer, with its well-defined structure, serves as an excellent model compound for investigating the fundamental mechanisms of PET formation and degradation. fraunhofer.dedtu.dk By studying the kinetics and thermodynamics of the ring-opening polymerization (ROP) of the cyclic dimer, researchers can gain insights into the competing reactions that occur during industrial PET production. acs.orgresearchgate.net Furthermore, the analysis of the cyclic dimer and its formation helps in understanding the degradation pathways of PET, which is crucial for developing effective recycling strategies. rsc.orgmdpi.com The controlled synthesis and polymerization of the cyclic dimer also allow for the production of PET with specific molecular weights and properties, which is valuable for both academic research and industrial applications. acs.orgelsevierpure.com
Academic research on the ethylene terephthalate cyclic dimer has followed several key trajectories. A significant area of focus has been on its synthesis and characterization, with various methods being developed to produce and purify this compound. rsc.orgbg.ac.rsscilit.com Another major research direction is the study of its polymerization kinetics and the properties of the resulting polymers. acs.orgelsevierpure.comscilit.com This includes investigations into different catalysts and reaction conditions to control the polymerization process. acs.orgresearchgate.netelsevierpure.com More recently, there has been growing interest in the enzymatic hydrolysis of PET and its cyclic oligomers, including the dimer, as a potential route for biological recycling. researchgate.net Additionally, the migration of the cyclic dimer and other oligomers from PET materials remains an active area of investigation, driven by concerns related to food contact and environmental impact. nih.govfraunhofer.denih.gov
Interactive Data Table: Properties of Ethylene Terephthalate Cyclic Oligomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethylene Terephthalate Cyclic Dimer | C20H16O8 | 384.34 | 24388-68-9 |
| Ethylene Terephthalate Cyclic Trimer | C30H24O12 | 576.5 | 7441-32-9 |
Data sourced from various chemical databases and research articles. scbt.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6,13,16-tetraoxatricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene-2,7,12,17-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c21-17-13-1-2-14(4-3-13)18(22)26-11-12-28-20(24)16-7-5-15(6-8-16)19(23)27-10-9-25-17/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNGYZBZAPKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017125 | |
| Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-68-9 | |
| Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Ethylene Terephthalate Cyclic Dimer
Direct Cyclization Approaches from Monomeric Units
Direct cyclization methodologies aim to form the ethylene (B1197577) terephthalate (B1205515) cyclic dimer in a single primary stage from its fundamental monomeric precursors. This approach is conceptually straightforward but requires careful control over reaction parameters to promote intramolecular cyclization over competing intermolecular chain growth. The success of these methods hinges on the principle of high dilution, which statistically favors the encounter of reactive ends within the same molecule, a prerequisite for ring formation.
Reactant Precursors and Optimization of Stoichiometry
The selection of reactant precursors is a critical determinant of the reaction pathway and the resulting product distribution in direct cyclization methods. The most common precursors employed are derivatives of terephthalic acid and ethylene glycol.
One prevalent method involves the reaction of terephthaloyl chloride with ethylene glycol . The high reactivity of the acid chloride facilitates the esterification reaction under milder conditions than those required for direct esterification with terephthalic acid. To favor the formation of the cyclic dimer, a pseudo-high dilution condensation technique is often employed. This involves the slow and simultaneous addition of the two reactants to a larger volume of solvent. This strategy maintains a low concentration of the reactants, thereby minimizing intermolecular reactions that lead to linear polymers. The stoichiometry is typically maintained at a 1:1 molar ratio to ensure that the resulting linear intermediates have reactive ends that can undergo intramolecular cyclization.
Another set of precursors involves the transesterification reaction between dimethyl terephthalate (DMT) and ethylene glycol . While this is a common route for the industrial production of polyethylene terephthalate (PET), modifications to the reaction conditions are necessary to favor the formation of cyclic oligomers, including the dimer. An excess of ethylene glycol can be used to promote the formation of shorter oligomers, which can then undergo cyclization.
The optimization of stoichiometry is crucial for maximizing the yield of the cyclic dimer. In pseudo-high dilution condensation of terephthaloyl chloride and ethylene glycol, maintaining a strict 1:1 molar ratio is essential. Any deviation can lead to the formation of linear oligomers with unreactive end groups, which cannot cyclize.
| Reactant Precursor 1 | Reactant Precursor 2 | Key Stoichiometric Consideration |
| Terephthaloyl Chloride | Ethylene Glycol | Strict 1:1 molar ratio to promote the formation of linear precursors with reactive ends suitable for cyclization. |
| Dimethyl Terephthalate | Ethylene Glycol | An excess of ethylene glycol can be used to favor the formation of shorter oligomers, which are precursors to cyclic species. |
Catalytic Systems and Reaction Promotion in Cyclization
Catalysis plays a pivotal role in promoting the esterification and transesterification reactions that lead to the formation of the ethylene terephthalate cyclic dimer. The choice of catalyst can significantly influence the reaction rate and the selectivity towards cyclic versus linear products.
In the synthesis from terephthaloyl chloride and ethylene glycol, unhindered tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are often used. These bases act as acid scavengers, neutralizing the hydrochloric acid byproduct of the reaction and driving the equilibrium towards product formation. Their unhindered nature allows them to efficiently catalyze the reaction without sterically impeding the approach of the reactive species.
For transesterification reactions involving dimethyl terephthalate, a range of metal-based catalysts are employed. These include acetates of zinc, calcium, and cobalt. These catalysts function by coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. The mechanism of metal-catalyzed intramolecular transesterification is believed to involve the formation of a metal-alkoxide intermediate, which then facilitates the cyclization step.
Some research also points to the use of organometallic catalysts, such as tin compounds, which are known to be effective in promoting ester interchange reactions. Antimony trioxide is another catalyst frequently mentioned in the context of PET synthesis and can also play a role in the formation of cyclic oligomers. elsevierpure.com
| Catalyst Type | Example(s) | Role in Cyclization |
| Tertiary Amine | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Acts as an acid scavenger in reactions involving terephthaloyl chloride, driving the esterification reaction forward. |
| Metal Acetates | Zinc Acetate (B1210297), Calcium Acetate, Cobalt Acetate | Catalyze transesterification reactions by activating the carbonyl group of the ester. |
| Organometallic Compounds | Tin-based catalysts | Promote ester interchange reactions, facilitating both linear oligomer formation and subsequent intramolecular cyclization. |
| Metal Oxides | Antimony Trioxide | Used in PET synthesis and can contribute to the equilibrium formation of cyclic oligomers. elsevierpure.com |
Controlled Reaction Conditions for Enhanced Dimer Selectivity
The selective synthesis of the ethylene terephthalate cyclic dimer requires precise control over various reaction conditions. These parameters are manipulated to create an environment that favors intramolecular cyclization over intermolecular polymerization.
Temperature is a critical factor. High temperatures can increase the rate of reaction but may also promote side reactions and degradation. In the context of cyclic oligomer formation, elevated temperatures can favor the "backbiting" mechanism, where a terminal hydroxyl group of a linear oligomer attacks an ester linkage within the same chain, leading to the formation of a cyclic molecule.
Concentration , as previously mentioned, is arguably the most important parameter for enhancing dimer selectivity. The principle of high dilution is fundamental. By maintaining very low concentrations of the reacting species (typically below 0.2 M), the probability of intermolecular collisions is significantly reduced, while the proximity of the ends of a linear dimer intermediate favors intramolecular cyclization.
The choice of solvent is also important. It must be inert to the reactants and capable of dissolving the linear intermediates. Anhydrous solvents are crucial when using reactive precursors like terephthaloyl chloride to prevent hydrolysis.
The reaction time must be optimized to allow for the formation of the cyclic dimer while minimizing the potential for side reactions or polymerization if conditions are not strictly controlled.
| Reaction Parameter | Condition for Enhanced Dimer Selectivity | Rationale |
| Temperature | Elevated, but below degradation temperature | Promotes intramolecular "backbiting" reactions. |
| Concentration | High dilution (typically < 0.2 M) | Statistically favors intramolecular reactions over intermolecular polymerization. |
| Solvent | Inert and anhydrous | Prevents side reactions and ensures solubility of intermediates. |
| Reaction Time | Optimized | Allows for cyclization to occur while minimizing competing reactions. |
Cyclization via Preformed Linear Oligomers
An alternative and often more controllable approach to synthesizing the ethylene terephthalate cyclic dimer involves the preparation of linear oligomer intermediates, which are then induced to cyclize in a separate step. This two-stage strategy allows for better control over the structure of the precursor to cyclization.
Preparation of Linear Ethylene Terephthalate Oligomer Intermediates
The synthesis of well-defined linear ethylene terephthalate oligomers is the cornerstone of this methodology. The most common intermediate is bis(2-hydroxyethyl) terephthalate (BHET) , which is the monomeric repeating unit of PET with hydroxyl end groups. BHET can be synthesized through several routes, including the direct esterification of terephthalic acid with an excess of ethylene glycol or the transesterification of dimethyl terephthalate with ethylene glycol.
A prevalent method for obtaining a mixture of linear oligomers, including BHET and its dimer and trimer, is the glycolysis of PET. This chemical recycling process involves the depolymerization of PET with ethylene glycol in the presence of a transesterification catalyst, such as zinc acetate. By controlling the reaction time, temperature, and the ratio of ethylene glycol to PET, the degree of depolymerization can be managed to yield a product mixture rich in short-chain linear oligomers with hydroxyl end groups. For instance, reacting PET with excess ethylene glycol at temperatures between 190-210°C in the presence of a catalyst can yield a mixture of BHET and other oligomers.
The stepwise synthesis of longer, well-defined linear oligomers can be achieved through protecting group chemistry, allowing for the controlled, sequential addition of monomer units. However, for the synthesis of the cyclic dimer, the primary focus is on the generation and isolation of the linear dimer precursor.
| Method | Description | Key Parameters |
| Glycolysis of PET | Depolymerization of PET with ethylene glycol. | Temperature, reaction time, PET:ethylene glycol ratio, catalyst concentration. |
| Direct Esterification | Reaction of terephthalic acid with excess ethylene glycol. | Stoichiometry (excess glycol), temperature, catalyst. |
| Transesterification | Reaction of dimethyl terephthalate with ethylene glycol. | Stoichiometry, temperature, catalyst. |
Strategies for Inducing Intramolecular Esterification and Cyclization
Once the linear oligomer intermediates, particularly the linear dimer with hydroxyl end groups, are obtained, the next step is to induce intramolecular esterification to form the cyclic dimer. The primary challenge is to again favor the intramolecular reaction over intermolecular condensation, which would lead to longer polymer chains.
The main strategy employed is high-dilution cyclization . The preformed linear oligomers are dissolved in a large volume of a suitable high-boiling, inert solvent. The reaction is then carried out in the presence of an ester interchange catalyst. The high dilution ensures that the reactive ends of a single oligomer chain are more likely to find each other than to react with another oligomer molecule.
The presence of hydroxyl end-groups on the linear oligomers is a preponderant factor in the kinetics of cyclodepolymerization. The main reaction is the intramolecular hydroxy-ester interchange, often referred to as a "backbiting" reaction. High temperatures and the presence of catalysts, such as tin compounds, are favorable factors for this process.
The equilibrium between the linear and cyclic species can be shifted towards the cyclic products by removing the linear polymer from the reaction mixture if it precipitates, or by continuously distilling the volatile cyclic products if their boiling points allow.
| Strategy | Description | Key Factors |
| High-Dilution Cyclization | Performing the cyclization reaction at very low concentrations of the linear oligomer in a high-boiling solvent. | Oligomer concentration, solvent choice, temperature, effective catalyst. |
| Catalytic Intramolecular Transesterification | Utilizing catalysts that promote the "backbiting" reaction of a terminal hydroxyl group with an ester linkage within the same molecule. | Catalyst type (e.g., tin compounds), temperature. |
Advanced Synthetic Techniques for Ethylene Terephthalate Cyclic Dimer
Microwave-assisted synthesis has emerged as a rapid and efficient alternative for promoting the formation of PET oligomers. rsc.orgresearchgate.netmagritek.comresearchgate.net This technique significantly accelerates polymerization and depolymerization reactions compared to conventional heating methods. researchgate.netscispace.com Microwave irradiation can be employed in the glycolysis of PET to produce oligomers in a controlled manner. nih.gov For example, using antimony(III) oxide as a catalyst under microwave irradiation at 240°C, a 100% conversion of PET to oligomers can be achieved in just 5 minutes, with an oligomer yield of 96.7%. nih.gov
This method allows for the production of higher-order oligomers rather than just the fully glycolyzed monomer, bis(2-hydroxyethyl)terephthalate (BHET). nih.gov The choice of catalyst is crucial in determining the final product distribution. nih.gov While catalysts like zinc acetate tend to produce the BHET monomer, antimony(III) oxide under microwave heating can control the glycolysis to yield higher PET oligomers. nih.gov
The following table summarizes the conditions for microwave-assisted synthesis of PET oligomers:
| Parameter | Value | Reference |
| Catalyst | Antimony(III) Oxide (Sb2O3) | nih.gov |
| Temperature | 240 °C | nih.gov |
| Microwave Power | 400 W | nih.gov |
| Reaction Time | 5 minutes (after 10 min ramp) | nih.gov |
| Ethylene Glycol to PET Ratio (w/w) | 2.5 | nih.gov |
| PET Conversion | 100% | nih.gov |
| Oligomer Yield | 96.7% | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The synthesis of PET and its oligomers, including the cyclic dimer, is heavily reliant on catalytic systems. While traditional catalysts include compounds of antimony, titanium, and aluminum, research is ongoing to find more environmentally friendly and efficient alternatives. nih.govtubitak.gov.tr
One area of exploration is the use of thermally stable organic salts as catalysts for the bulk synthesis of PET. acs.org These organocatalysts offer a "greener" route to polymer synthesis. acs.org Studies have investigated salts composed of an organic base and an organic acid, such as those derived from 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.org The thermal stability and catalytic activity of these salts are influenced by the difference in the pKa values of the acid-base components. acs.org Salts with higher ΔpKa values have demonstrated better thermal stability and catalytic performance, leading to fewer side reactions and less discoloration of the polymer. acs.org
Another novel approach involves the use of metal-organic frameworks (MOFs), such as MIL-53(Al). nih.govtubitak.gov.tr These materials are being investigated as stable and environmentally benign catalysts. Research has shown that MIL-53(Al) can be an effective catalyst for PET synthesis, with optimal results achieved at a catalyst concentration of 0.05 mol% and a reaction temperature of 280°C for 150 minutes. nih.govtubitak.gov.tr The catalytic activity of MIL-53(Al) appears to be a surface-based phenomenon. nih.govtubitak.gov.tr
The table below highlights some novel catalytic systems being explored:
| Catalyst Type | Example(s) | Key Findings | Reference |
| Organocatalysts | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) salts | High thermal stability and catalytic activity, especially with high ΔpKa values. acs.org | acs.org |
| Metal-Organic Frameworks (MOFs) | MIL-53(Al) | Environmentally friendly, stable, and effective at 280°C. nih.govtubitak.gov.tr | nih.govtubitak.gov.tr |
| Organotin Compounds | Monobutyltin tris(2-ethylhexanoate) | High activity in the alcoholysis of PET waste, leading to high yields of plasticizers. mdpi.com | mdpi.com |
| Deep Eutectic Solvents | Choline chloride/Zinc acetate (ChCl/Zn(Ac)2) | High activity in PET depolymerization, achieving up to 100% conversion. mdpi.com | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Isolation and Purification Strategies for Ethylene Terephthalate Cyclic Dimer
Solvent extraction is a primary method for isolating cyclic oligomers, including the dimer, from the bulk PET polymer. unizar.es The choice of solvent is critical for efficient extraction. Various organic solvents have been evaluated for their effectiveness in extracting low-molecular-weight oligomers from PET. rsc.org
Commonly used solvents for this purpose include dichloromethane and 1,4-dioxane. fraunhofer.deresearchgate.netscispace.com The process typically involves exposing the PET material (e.g., films or pellets) to the solvent, which selectively dissolves the smaller oligomeric species. The efficiency of the extraction can be enhanced through techniques like microwave-assisted extraction (MAE), which offers a more rapid alternative to traditional methods like Soxhlet extraction. rsc.org It has been noted that a total dissolution of the PET sample followed by analysis yields a significantly higher concentration of oligomers, at least 10 times greater than solvent extraction alone, indicating that some oligomers may be more deeply embedded within the polymer matrix. unizar.es
The following table lists solvents used for the extraction of PET oligomers:
| Solvent | Extraction Method | Notes | Reference |
| Dichloromethane | - | Used to determine the total oligomer content in PET material. fraunhofer.de | fraunhofer.de |
| 1,4-Dioxane | - | Effective for extracting cyclic oligomers. researchgate.netscispace.com The soluble portion consists of almost pure cyclics. scispace.com | researchgate.netscispace.com |
| Methanol (B129727) | - | Mentioned as a solvent for PET and PET-poly(ethylene isophthalate) copolymer oligomer extraction. researchgate.net | researchgate.net |
| Hexafluoroisopropanol (HFIP) | Dissolution followed by precipitation | Used for dissolving the polymer, with subsequent precipitation using methanol to separate the polymer from the oligomers in the supernatant. dtu.dk | dtu.dk |
This table is interactive and can be sorted by clicking on the column headers.
Following initial extraction, preparative chromatographic techniques are employed to separate and enrich specific oligomers, such as the ethylene terephthalate cyclic dimer, from the mixture of extracted compounds. researchgate.net High-performance liquid chromatography (HPLC) is a key technique used for this purpose. rsc.orgresearchgate.net
In preparative HPLC, a larger column is used to handle greater quantities of the oligomer extract. The different oligomers (dimer, trimer, etc.) are separated based on their differential interactions with the stationary phase of the column and the mobile phase. researchgate.net By collecting the fractions that elute at the retention time corresponding to the cyclic dimer, a highly enriched or purified sample can be obtained.
Size-exclusion chromatography (SEC) is another technique used to characterize the distribution of oligomers. researchgate.net While often used for analytical purposes to determine molecular weight distributions, SEC can also be adapted for preparative-scale separations, separating molecules based on their size in solution. This would allow for the separation of the smaller cyclic dimer from larger cyclic and linear oligomers. researchgate.net The successful separation and identification of these enriched fractions are typically confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Application of Advanced Purification Principles (e.g., Compressed CO2 Antisolvent)
While specific research focusing exclusively on the purification of Ethylene Terephthalate Cyclic Dimer using the compressed CO2 antisolvent technique is not extensively detailed in publicly available literature, the principles and effectiveness of this method can be thoroughly understood through studies on chemically similar polyesters, such as Polybutylene Terephthalate (PBT). Research on PBT demonstrates that the compressed CO2 antisolvent method is a highly effective technique for the removal of cyclic oligomers, including the cyclic dimer. mdpi.comnih.gov This process offers a promising, energy-efficient alternative to traditional purification methods. mdpi.com
The compressed CO2 antisolvent technique operates on the principle of solubility reduction. A solution of the polymer containing impurities is introduced into a high-pressure vessel filled with compressed carbon dioxide. The CO2, acting as an antisolvent, is highly miscible with the organic solvent but not with the polymer or its oligomers. This causes the solvent to expand and its dissolving power to decrease, leading to the precipitation of the polymer while the smaller cyclic oligomers remain preferentially in the solvent phase.
In a systematic study on the purification of PBT, the effects of various operating parameters—pressure, temperature, and the concentration of PBT in the solvent—were investigated to optimize the removal of cyclic oligomers. mdpi.com The solvent used in this research was 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which is effective at dissolving PBT under normal conditions. mdpi.com
The findings from this research revealed that operating pressure and temperature are the most dominant variables influencing the efficiency of cyclic oligomer removal. mdpi.com A higher pressure generally leads to a greater expansion of the solvent, which in turn enhances the removal efficiency of the cyclic dimer. mdpi.com
Under optimized conditions, this method demonstrated a remarkable efficiency in removing cyclic oligomers. For PBT, the most effective conditions for purification were found to be a pressure of 8.3 MPa and a temperature of 23.4 °C with a 4.5 wt % PBT concentration in HFIP. mdpi.com At these conditions, the removal of the cyclic dimer was exceptionally high.
The detailed research findings on the removal of cyclic dimers and trimers from PBT using the compressed CO2 antisolvent technique are summarized in the table below.
| Operating Parameter | Optimized Value | Removal Efficiency (Cyclic Dimer) | Removal Efficiency (Cyclic Trimer) | PBT Yield |
|---|---|---|---|---|
| Pressure | 8.3 MPa | 95.7% | 81.4% | 82% |
| Temperature | 23.4 °C | |||
| PBT Concentration in HFIP | 4.5 wt % |
Data sourced from a study on the purification of Polybutylene Terephthalate (PBT). mdpi.com
This advanced purification technique is notable for its operation at low temperatures, which results in significant energy savings compared to other purification processes. mdpi.com Furthermore, post-treatment with compressed CO2 was also shown to be effective in removing any residual solvent from the precipitated polymer. mdpi.com The high efficiency of cyclic dimer removal in a very short operating time underscores the potential of the compressed CO2 antisolvent technique as a viable and advantageous method for the purification of polyesters and the removal of their associated cyclic oligomers. mdpi.com
Iii. Formation Mechanisms of Ethylene Terephthalate Cyclic Dimer in Poly Ethylene Terephthalate Processes
Genesis during Poly(ethylene terephthalate) Polycondensation
The synthesis of PET is a polycondensation reaction, typically involving ethylene (B1197577) glycol and terephthalic acid or its dimethyl ester. britannica.comresearchgate.net During this process, alongside the formation of long polymer chains, smaller cyclic oligomers, including the ethylene terephthalate (B1205515) cyclic dimer, are inevitably formed. nih.gov
The formation of the ethylene terephthalate cyclic dimer is an inherent consequence of incomplete polycondensation. In the polycondensation process, monomer units link together to form long chains, releasing a small molecule like water or methanol (B129727) as a byproduct. youtube.com However, the reaction does not always proceed to completion, leading to the presence of shorter chain molecules. Under specific reaction conditions, these shorter linear oligomers can undergo intramolecular cyclization, where the ends of the same molecule react with each other to form a ring structure. This "backbiting" reaction is a competing process to the desired linear chain growth. The formation of the cyclic dimer is thus favored in the early stages of polymerization when the concentration of reactive chain ends is high.
The presence of cyclic oligomers, including the dimer, in PET is not static but is governed by a dynamic equilibrium between the linear polymer chains and the cyclic species. nih.govrsc.org This equilibrium is influenced by factors such as temperature, pressure, and the presence of catalysts. At the high temperatures required for PET melt processing, the ester bonds within the polymer chain can break and reform. This can lead to the formation of cyclic oligomers from the breakdown of longer polymer chains, a process known as cyclodepolymerization. scispace.com Conversely, under certain conditions, cyclic oligomers can undergo ring-opening polymerization to become part of the linear polymer chains. researchgate.net The concentration of the cyclic dimer at any given time is therefore a result of the balance between its formation through intramolecular cyclization and backbiting reactions, and its consumption through ring-opening polymerization.
Formation during Thermal Processing and Degradation of Poly(ethylene terephthalate)
Beyond the initial synthesis, the concentration of the ethylene terephthalate cyclic dimer can be significantly influenced by the thermal history of the PET polymer. Processes such as melt extrusion, which are essential for manufacturing various PET products, expose the material to high temperatures that can promote its formation.
Melt extrusion is a common process used to shape PET into fibers, films, and other articles. This process involves melting the polymer and forcing it through a die. The high temperatures and shear forces experienced during extrusion can lead to thermal degradation of the polymer chains. wikipedia.org This degradation can result in chain scission, creating shorter polymer fragments with reactive end groups that are susceptible to cyclization, thereby increasing the concentration of the cyclic dimer. Studies have shown that repeated extrusion cycles can lead to a significant increase in the amount of cyclic oligomers in the final product. researchgate.net
The table below illustrates the effect of repeated extrusion cycles on the properties of PET, which can indirectly indicate the potential for cyclic dimer formation.
| Extrusion Cycles | Intrinsic Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | 0.78 | 55 | 350 |
| 3 | 0.65 | 48 | 150 |
| 5 | 0.52 | 40 | 50 |
This table provides a generalized representation of data found in studies on PET recycling and reprocessing. The values are illustrative and can vary depending on the specific processing conditions and the quality of the initial PET.
Kinetic studies have been conducted to understand the rate at which the ethylene terephthalate cyclic dimer accumulates in PET melts at elevated temperatures. These studies have shown that the formation of the cyclic dimer is a time- and temperature-dependent process. researchgate.netresearchgate.net At higher temperatures, the rate of both thermal degradation and subsequent cyclization increases, leading to a more rapid accumulation of the cyclic dimer. The kinetics of this process are complex and are influenced by the interplay of chain scission, cyclization, and polymerization reactions occurring simultaneously in the polymer melt. Research has indicated that in a well-oxygenated environment, chain scission is favored, which can lead to the formation of more precursors for cyclic dimers. researchgate.net
Factors Modulating Cyclic Dimer Content in Polymers
Several factors can influence the final concentration of the ethylene terephthalate cyclic dimer in PET. These include the initial monomer purity, the type and concentration of catalysts used during polymerization, and the specific conditions of temperature and pressure throughout the manufacturing process. researchgate.net The presence of impurities, such as diethylene glycol (DEG), which can be formed as a byproduct during polymerization, can also affect the formation of different types of cyclic oligomers. unizar.es Furthermore, the thermal history of the polymer, including any recycling processes it may have undergone, plays a significant role, as recycled PET (rPET) often exhibits higher levels of cyclic oligomers compared to virgin PET due to the additional heat exposure during reprocessing. dtu.dkmdpi.com
The following table summarizes key factors that influence the content of ethylene terephthalate cyclic dimer in PET.
| Factor | Influence on Cyclic Dimer Content |
| Polycondensation Conditions | Higher temperatures and longer reaction times can increase cyclic dimer formation. |
| Catalyst Type | The choice of catalyst can affect the balance between linear polymerization and cyclization. |
| Monomer Purity | Impurities can alter reaction pathways and lead to different oligomer distributions. |
| Thermal Processing | High temperatures during extrusion and molding promote thermal degradation and subsequent cyclization. |
| Recycling | Additional heat history during recycling processes generally increases the cyclic dimer content. |
| Moisture Content | High moisture levels during processing can lead to hydrolytic degradation, creating more chain ends available for cyclization. wikipedia.org |
Impact of Comonomer Content (e.g., Diethylene Glycol, Isophthalate) on Dimer Formation
The incorporation of comonomers into the PET backbone is a common industrial practice to modify the polymer's properties, such as its crystallization rate and melting point. However, the presence of these comonomers also significantly affects the distribution of cyclic oligomers.
Diethylene Glycol (DEG):
Diethylene glycol is a common comonomer that can be intentionally added or formed as an unintentional byproduct during PET synthesis. Research has shown that the presence of DEG in the polymer chain influences the size distribution of the cyclic oligomers formed. Specifically, a higher content of DEG units in the PET has been found to promote the formation of smaller cyclic oligomers, including the ethylene terephthalate cyclic dimer. Current time information in Utrecht, NL.dtu.dk This is because the flexible ether linkage in DEG can facilitate the backbiting reactions that lead to the formation of smaller, less strained rings.
One study systematically investigated the effect of DEG content on the oligomer distribution and found that a polymer with a higher concentration of DEG units favored the formation of oligomers smaller than the trimer. dtu.dk This suggests a direct relationship between the molar percentage of DEG and the relative abundance of the cyclic dimer. While precise quantitative data from primary literature is proprietary, the trend is well-established.
Illustrative Data on the Impact of Diethylene Glycol (DEG) Content on Ethylene Terephthalate Cyclic Dimer Formation
| DEG Content (mol%) | Relative Abundance of Cyclic Dimer | Relative Abundance of Higher Oligomers (Trimer and above) |
| Low (e.g., <1%) | Lower | Higher |
| High (e.g., >2%) | Higher | Lower |
This table illustrates the general trend observed in research findings where an increase in DEG content leads to a higher proportion of smaller cyclic oligomers like the dimer.
Isophthalate (B1238265) (IPA):
Isophthalic acid is another frequently used comonomer in PET production, often introduced to disrupt the polymer chain regularity and reduce crystallinity. In contrast to the effect of DEG, the incorporation of isophthalate units has been shown to promote the formation of cyclic oligomers larger than the trimer. Current time information in Utrecht, NL.dtu.dk The rigid, meta-substituted structure of the isophthalate unit is thought to sterically hinder the formation of smaller, more strained cyclic structures like the dimer, thereby favoring the formation of larger, more flexible rings.
A study analyzing commercial polyesters with varying comonomer content confirmed that a polymer containing a higher proportion of isophthalate units led to an increased formation of cyclic oligomers greater than the trimer in size. dtu.dk
Illustrative Data on the Impact of Isophthalate (IPA) Content on Ethylene Terephthalate Cyclic Dimer Formation
| IPA Content (mol%) | Relative Abundance of Cyclic Dimer | Relative Abundance of Higher Oligomers (Trimer and above) |
| Low (e.g., <1%) | Higher | Lower |
| High (e.g., >2%) | Lower | Higher |
This table illustrates the general trend observed in research findings where an increase in IPA content leads to a lower proportion of the cyclic dimer and a higher proportion of larger cyclic oligomers.
Effect of Reaction Temperature and Residence Time on Oligomer Distribution
Reaction Temperature:
The formation of cyclic oligomers is a thermodynamically controlled process. Higher reaction temperatures generally provide the necessary energy to overcome the activation barrier for the intramolecular cyclization reactions. However, studies have shown that in the typical high-temperature range for PET polycondensation (e.g., 260-280°C), the total amount of cyclic oligomers reaches an equilibrium state and does not significantly change with further increases in temperature. researchgate.net One study that heated PET samples at 260°C and 270°C for different durations found that the amount of cyclic oligomers remained relatively constant. researchgate.net
Lowering the reaction temperature can slow down the kinetics of oligomer formation. For instance, esterification kinetics have been observed to be significantly slower at 225°C compared to 250°C. gcms.cz While this might suggest a lower formation of cyclic oligomers at lower temperatures, the extended residence time required to achieve the desired polymer molecular weight could counteract this effect.
Residence Time:
Illustrative Data on the Effect of Reaction Temperature and Residence Time on Total Cyclic Oligomer Content
| Reaction Temperature (°C) | Residence Time | Total Cyclic Oligomer Content |
| 225 | Short | Lower |
| 225 | Long | Approaches equilibrium |
| 250 | Short | Approaches equilibrium faster than at 225°C |
| 250 | Long | At or near equilibrium |
| 270 | Short | Rapid approach to equilibrium |
| 270 | Long | At or near equilibrium |
This table illustrates the general principle that higher temperatures lead to a faster approach to the equilibrium concentration of cyclic oligomers. The final concentration at equilibrium is primarily determined by the thermodynamics of the system.
Iv. Degradation Mechanisms Involving Ethylene Terephthalate Cyclic Dimer
Thermal Degradation Pathways of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer
Thermal degradation occurs when the cyclic dimer is subjected to high temperatures, leading to the cleavage of its chemical bonds. Theoretical and experimental studies have elucidated several competing pathways for this decomposition.
The primary mechanism for the thermal degradation of PET and its oligomers, including the cyclic dimer, involves a non-radical, concerted reaction pathway. This process occurs through a β-CH hydrogen transfer reaction, which proceeds via a six-membered cyclic transition state. researchgate.net Density Functional Theory (DFT) calculations on the PET dimer have shown that concerted reactions are significantly more likely to occur than radical reactions during the initial thermal decomposition. researchgate.net Specifically, concerted reactions that proceed through a six-membered cyclic transition state are energetically more favorable than those involving a four-membered ring. researchgate.net This pathway leads to the scission of the ester linkage, a fundamental step in the degradation process.
While concerted reactions are dominant, radical reaction pathways are also possible, although less favored energetically in the initial stages of thermal decomposition. researchgate.net These pathways are initiated by the homolytic cleavage of bonds within the dimer structure. The bond dissociation energy (BDE) values for the C–C bonds on the main chain are the smallest, followed by the C–O bonds, making these the most likely sites for initiating radical degradation. researchgate.net However, kinetic analysis indicates that these radical pathways have higher energy barriers compared to the concerted mechanisms, making them less probable, particularly at the onset of thermal degradation. researchgate.net
The thermal decomposition of the ethylene terephthalate cyclic dimer yields a specific set of primary products. Theoretical studies and experimental analyses have identified the main compounds formed during pyrolysis. researchgate.net These include:
Terephthalic Acid: A primary product resulting from the cleavage and rearrangement of the ester groups. researchgate.netnih.gov
Vinyl Terephthalate: Formed through the β-CH hydrogen transfer mechanism. researchgate.net
Acetaldehyde (CH₃CHO): A common volatile product observed in the thermal degradation of PET and its oligomers. researchgate.netsci-hub.se
Divinyl Terephthalate: Another product identified through computational analysis of the dimer's pyrolysis. researchgate.net
The formation of these products is consistent with the proposed concerted reaction mechanism involving a six-membered transition state.
The study of the thermodynamics and kinetics of thermal decomposition provides insight into the energy requirements and rates of the degradation reactions. While specific thermodynamic values for the cyclic dimer are not extensively reported, data for PET provides a relevant context, as the degradation mechanisms are similar. The process is endothermic, requiring an input of energy to proceed. nih.govnih.gov
Activation energies (Ea) for the thermal degradation of PET have been determined using various models, with values generally falling in the range of 161–256 kJ/mol. researchgate.netnih.govmdpi.com One study specifically on PET copolymers reported an activation energy of 33.4 kcal/mole (approx. 139.7 kJ/mol) for pure PET. koreascience.kr Kinetic analyses of the PET dimer confirm that concerted reactions are kinetically favored over radical reactions. researchgate.net
Interactive Table: Activation Energies for PET Thermal Degradation Below is a summary of activation energies reported for PET pyrolysis from various studies, which provides a comparative framework for understanding the decomposition of the cyclic dimer.
| Model/Method | Activation Energy (kJ/mol) | Source |
| Isoconversional Models (Average) | ~212 | nih.govnih.gov |
| Linear Models | 193–256 | researchgate.netmdpi.com |
| Nonlinear Models | ~161 | researchgate.netmdpi.com |
| Isothermal Thermogravimetry | ~139.7 (33.4 kcal/mol) | koreascience.kr |
Note: These values are for the PET polymer and serve as an approximation for the related cyclic dimer.
Solvolytic Degradation of Ethylene Terephthalate Cyclic Dimer
Solvolytic degradation involves the breakdown of the cyclic dimer in the presence of a solvent. Hydrolysis, the reaction with water, is a key example of this process.
The hydrolysis of the ethylene terephthalate cyclic dimer has been investigated using Density Functional Theory (DFT) to understand the reaction at a molecular level. arabjchem.org The process involves the cleavage of the ester bonds by water molecules, ultimately leading to the formation of terephthalic acid and ethylene glycol as the main products. arabjchem.org
The mechanism can proceed through different pathways, each with distinct transition states and energy barriers. One proposed pathway begins with the PET dimer reacting with a water molecule via a six-membered cyclic transition state. arabjchem.org This initial step requires overcoming a significant energy barrier. The resulting intermediate can then undergo further hydrolysis to yield the final products. Another possible pathway involves a four-membered cyclic transition state. arabjchem.org
Interactive Table: Energy Barriers in the Hydrolysis of Ethylene Terephthalate Cyclic Dimer The following table summarizes the calculated energy barriers for key steps in one of the proposed hydrolysis pathways. arabjchem.org
| Reaction Step | Transition State (TS) | Energy Barrier (kJ/mol) |
| Dimer + H₂O → Intermediate 1 | 6-membered cyclic TS | 165.6 |
| Intermediate 1 → Ethylene Glycol + Ethylene Terephthalate | TS₂ | 156.6 |
| Ethylene Terephthalate + H₂O → Terephthalic Acid + Ethylene Glycol | TS₃ | Not specified |
| Dimer + H₂O → Ethylene Terephthalate (Alternative Path) | 4-membered cyclic TS | 165.5 |
Products of Hydrolytic Cleavage (e.g., Terephthalic Acid, Ethylene Glycol)
The hydrolytic cleavage of ethylene terephthalate cyclic dimer is a significant degradation pathway that breaks down the cyclic structure into its constituent monomers. This process involves the reaction of the dimer with water, leading to the scission of the ester bonds.
Theoretical studies using density functional theory (DFT) have elucidated the reaction pathways and products of this hydrolysis. One primary pathway involves the reaction of the PET dimer with a water molecule through a four-membered cyclic transition state, which results in the formation of terephthalic acid and bis(2-hydroxyethyl) terephthalate. arabjchem.org Another pathway shows the decomposition of the dimer into ethylene glycol and 1,2-bis-(4-carboxy-benzoyloxy)-ethane. arabjchem.org This intermediate can then undergo further hydrolysis to yield terephthalic acid and mono-(2-hydroxyethyl) terephthalate (MHET). arabjchem.org
Ultimately, the complete hydrolysis of the ethylene terephthalate dimer yields its fundamental building blocks: terephthalic acid and ethylene glycol. arabjchem.orgbohrium.comnih.gov These are the same monomers used in the synthesis of PET, highlighting the potential of hydrolysis as a chemical recycling method. nih.gov The energy barriers for the hydrolysis at different positions within the dimer's main chain are found to be quite similar, suggesting that cleavage is not highly position-dependent. arabjchem.org
Table 1: Major Products of Ethylene Terephthalate Cyclic Dimer Hydrolysis
| Reactant | Reagent | Major Products |
|---|---|---|
| Ethylene Terephthalate Cyclic Dimer | Water (H₂O) | Terephthalic Acid |
Catalysis in Hydrolytic Depolymerization
The efficiency of hydrolytic depolymerization can be significantly influenced by catalysts. While the provided research primarily details catalysis for glycolysis and alcoholysis, the principles extend to hydrolysis. Catalysts in these processes generally work by activating the ester carbonyl group, making it more susceptible to nucleophilic attack by water. For PET depolymerization in general, various catalysts such as metal acetates (zinc, lead, cobalt, manganese), zeolites, and titanium(IV) n-butoxide have been employed. tamu.edu Organocatalysts, like the guanidine-based 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also proven effective in depolymerization reactions by activating both the ester and the nucleophile. researchgate.net In the context of PET glycolysis, calcium catalysts have been explored to understand the cleavage mechanism. doaj.orgnih.gov Nonmetallic dibasic ionic liquids have also been investigated as catalysts, with their effectiveness enhanced by UV radiation. nih.gov These catalytic strategies aim to lower the reaction temperature and pressure, making the recycling process more energy-efficient. tamu.edursc.org
Alcoholysis Reaction Pathways and Product Formation (e.g., Dimethyl Terephthalate, Ethylene Glycol)
Alcoholysis is another critical chemical degradation route for the ethylene terephthalate dimer, involving its reaction with an alcohol, most commonly methanol (B129727) (methanolysis). This process effectively breaks down the polyester (B1180765) structure.
Studies utilizing density functional theory (DFT) have investigated the alcoholysis pathways. The main products of the alcoholysis of the ethylene terephthalate dimer are identified as dimethyl terephthalate and ethylene glycol. arabjchem.orgbohrium.com The reaction energy barrier for alcoholysis is noted to be lower than that of hydrolysis, suggesting it may proceed more readily under certain conditions. plaschina.com.cn Supercritical alcohols, such as methanol and ethanol, can also be used to accelerate the depolymerization of PET, yielding products like dimethyl terephthalate (DMT) with high efficiency. mdpi.com The use of supercritical carbon dioxide as a co-solvent can further enhance the alcoholysis process, allowing for complete depolymerization at relatively low temperatures. mdpi.comresearchgate.net
Table 2: Primary Products of Ethylene Terephthalate Cyclic Dimer Alcoholysis (Methanolysis)
| Reactant | Reagent | Primary Products |
|---|---|---|
| Ethylene Terephthalate Cyclic Dimer | Methanol (CH₃OH) | Dimethyl Terephthalate |
Ammonolysis Reaction Pathways and Product Formation (e.g., Terephthalamide, Ethylene Glycol)
Ammonolysis involves the degradation of the ethylene terephthalate dimer through a reaction with ammonia. This pathway is a viable route for chemical recycling, transforming the polyester waste into valuable amide compounds.
The primary products of the ammonolysis of the ethylene terephthalate dimer are terephthalamide and ethylene glycol. arabjchem.orgbohrium.com The reaction proceeds through the cleavage of the ester linkages by ammonia. arabjchem.org DFT calculations have shown that the energy barrier for ammonolysis is the lowest among hydrolysis, alcoholysis, and ammonolysis, indicating it is the most kinetically favorable of the three degradation reactions. plaschina.com.cn The reaction can be carried out in an ethylene glycol environment under pressure and at elevated temperatures. researchgate.net Interestingly, the ethylene glycol generated during the ammonolysis of PET can act as a catalyst, making the reaction autocatalytic. nih.govacs.org
Table 3: Key Products of Ethylene Terephthalate Cyclic Dimer Ammonolysis
| Reactant | Reagent | Key Products |
|---|---|---|
| Ethylene Terephthalate Cyclic Dimer | Ammonia (NH₃) | Terephthalamide |
Enzymatic Degradation of Ethylene Terephthalate Cyclic Dimer
Enzymatic degradation represents a more environmentally friendly alternative to chemical recycling methods. dtu.dk Specific enzymes, known as hydrolases, have been identified and engineered for their ability to break down PET and its oligomers.
Assessment of Hydrolase Activity using Ethylene Terephthalate Cyclic Dimer as Substrate
Hydrolases, such as cutinases and PET-hydrolases, are capable of depolymerizing PET. dtu.dkscilit.com The cyclic dimer of ethylene terephthalate can serve as a model substrate to assess the activity of these enzymes. The enzymatic reaction involves the hydrolysis of the ester bonds within the cyclic dimer. The degradation of PET by these enzymes is understood to proceed through a combination of endo- and exo-lytic cleavage, where the enzyme can attack internal bonds within the polymer chain or terminal ends. biorxiv.org This process releases soluble fragments, including monomers and small oligomers. nih.gov Studies have shown that a significant portion of the final monomeric products, terephthalic acid and mono-(2-hydroxyethyl) terephthalate (MHET), are generated via the secondary hydrolysis of larger soluble intermediates, such as dimers and trimers. dtu.dknih.gov The efficiency of these enzymes can be evaluated by monitoring the formation of these products over time.
Investigation of Enzyme Topology (e.g., Cyclic Dimer, Catenane) on Degradation Efficiency
Recent research has explored modifying the structure, or topology, of plastic-degrading enzymes to enhance their stability and efficiency. documentsdelivered.com The enzyme IsPETase, for instance, has been engineered into different topological forms, including a cyclic monomer, a cyclic dimer, and a catenane (an interlocked ring structure). documentsdelivered.comnih.govresearchgate.net
Table 4: List of Compounds
| Compound Name |
|---|
| 1,2-bis-(4-carboxy-benzoyloxy)-ethane |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) |
| Ammonia |
| bis(2-hydroxyethyl) terephthalate |
| Catenane |
| Cobalt Acetate (B1210297) |
| Dimethyl Terephthalate |
| Ethylene Glycol |
| Ethylene Terephthalate Cyclic Dimer |
| Lead Acetate |
| Manganese Acetate |
| Methanol |
| mono-(2-hydroxyethyl) terephthalate (MHET) |
| Terephthalamide |
| Terephthalic Acid |
| Titanium(IV) n-butoxide |
| Water |
Analysis of Soluble Enzymatic Breakdown Products
The enzymatic degradation of Ethylene Terephthalate Cyclic Dimer involves the hydrolytic cleavage of its internal ester bonds by various hydrolase enzymes, such as cutinases and PETases. This biocatalytic process breaks down the cyclic structure into smaller, soluble linear molecules. The analysis of these soluble products is crucial for understanding the degradation pathway and the efficiency of the enzymes involved. The primary breakdown products resulting from the complete hydrolysis of the PET backbone are terephthalic acid (TPA) and ethylene glycol (EG). However, the process often yields intermediate products, namely mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). nih.gov
Research into the enzymatic depolymerization of PET oligomers, which include cyclic dimers, has provided specific insights into the product profiles generated by different enzymes. A study investigating the efficiency of two cutinases, leaf compost-cutinase (LCC) and Thermobifida fusca cutinase (TfCut2), on a substrate of PET oligomers, revealed distinct differences in their catalytic outcomes. The depolymerization efficiency was quantified by analyzing the yield of the final and intermediate products, TPA and MHET, using high-performance liquid chromatography (HPLC). digitellinc.com
The findings indicated that LCC was highly efficient at converting the oligomers into TPA, achieving a yield of 81% after 24 hours at 72°C. In contrast, TfCut2 demonstrated a lower conversion rate to the final monomer, TPA, but produced a significantly higher yield of the intermediate product, MHET, at 29%. This suggests that while both enzymes can hydrolyze the oligomers, LCC possesses a greater capacity for complete depolymerization to TPA, whereas the degradation by TfCut2 is more likely to be hindered by the accumulation of MHET, which can act as an inhibitor. digitellinc.comnih.gov
The detailed product yields from this comparative enzymatic study are summarized below.
| Enzyme | Product | Yield (%) |
|---|
This analysis demonstrates that the profile of soluble breakdown products is highly dependent on the specific enzyme used. Enzymes with high endo-type hydrolysis activity efficiently break down PET and its oligomers, like the cyclic dimer, into soluble fragments that are then converted into monoaromatic products. nih.govnih.gov The accumulation of intermediates such as MHET versus the complete conversion to TPA is a key differentiator in the performance of various PET-hydrolyzing enzymes. digitellinc.com
V. Advanced Analytical and Spectroscopic Characterization of Ethylene Terephthalate Cyclic Dimer
Chromatographic Separation Techniques
Chromatography is a fundamental tool for separating the cyclic dimer from the complex matrix of other oligomers and polymer additives. Various chromatographic techniques are employed, each offering distinct advantages for the analysis of ethylene (B1197577) terephthalate (B1205515) oligomers.
High-Performance Liquid Chromatography (HPLC) for Oligomer Profiling
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of PET cyclic oligomers. koreascience.kr By utilizing a stationary phase and a pressurized liquid solvent (mobile phase), HPLC effectively separates compounds based on their affinity for the two phases. In the context of ethylene terephthalate cyclic dimer, HPLC enables the profiling of various oligomers present in PET samples. koreascience.kr
Researchers have successfully employed HPLC to separate and analyze cyclic oligomers in PET. koreascience.kr For instance, a study on melt-polymerized PET with an intrinsic viscosity of 0.64 found the total amount of cyclic oligomers to be 2.09 ± 0.08 wt% at a 95% confidence level. koreascience.kr Within this, the cyclic trimer and tetramer were present at 1.08 ± 0.06 wt% and 0.31 ± 0.01 wt%, respectively, with the amount of cyclic oligomer decreasing as the ring size increased. koreascience.kr In solid-state polymerized PET with a higher intrinsic viscosity of 0.80, the total cyclic oligomer content was significantly lower at 0.82 ± 0.04 wt%, indicating that some oligomers are polymerized or eliminated during this process. koreascience.kr
Table 1: Quantitative Analysis of Cyclic Oligomers in PET using HPLC
| PET Type | Intrinsic Viscosity (IV) | Total Cyclic Oligomer (wt%) | Cyclic Trimer (wt%) | Cyclic Tetramer (wt%) |
| Melt Polymerized | 0.64 | 2.09 ± 0.08 | 1.08 ± 0.06 | 0.31 ± 0.01 |
| Solid State Polymerized | 0.80 | 0.82 ± 0.04 | 0.48 ± 0.03 | 0.11 ± 0.01 |
HPLC methods are often coupled with UV-Vis detectors for quantification, where the response is proportional to the concentration of the analyte. researchgate.net The purity of standards, such as Ethylene Terephthalate Cyclic Dimer, is often assessed by HPLC, with purities greater than 95% being reported. lgcstandards.com
Gas Chromatography (GC) for Volatile Dimer Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of PET, GC is particularly useful for identifying and quantifying volatile contaminants that may be present alongside the cyclic dimer, especially in recycled materials. redalyc.orgnih.govresearchgate.net The process involves vaporizing a sample and injecting it into a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase.
While the ethylene terephthalate cyclic dimer itself is not highly volatile, GC analysis can be employed after derivatization or pyrolysis to break it down into more volatile fragments. More commonly, GC is used to analyze other volatile substances present in PET. For example, studies have used GC coupled with mass spectrometry (GC-MS) to identify a wide range of volatile compounds in post-consumer PET flakes. redalyc.org One such study tentatively identified 47 volatile compounds with molecular masses ranging from 86 to 282 daltons. redalyc.org Another comprehensive study using headspace solid-phase microextraction combined with two-dimensional GC-MS (HS-SPME-GC×GC-QTOF-MS) identified a total of 212 volatile contaminants in recycled PET flakes. nih.gov
A typical GC method for analyzing volatile contaminants in PET might involve a DB-5 column with helium or nitrogen as the carrier gas. redalyc.orgscielo.br The oven temperature program is crucial for effective separation, often starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C or 300°C) to elute compounds with different boiling points. redalyc.orgscielo.br
Ultra-Performance Liquid Chromatography (UPLC) in Comprehensive Dimer Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, speed, and sensitivity. rjptonline.orgresearchgate.net This is achieved by using columns with smaller particle sizes (sub-2 µm), which allows for higher mobile phase velocities without sacrificing separation efficiency. rjptonline.orgresearchgate.net
UPLC, particularly when coupled with high-resolution mass spectrometry (UPLC-MS-QTOF), has proven to be a very effective tool for the comprehensive analysis of PET oligomers, including the cyclic dimer. unizar.esnih.gov This combination allows for the separation, identification, and quantification of a wide range of both cyclic and linear oligomers. unizar.esnih.gov In one study, UPLC-MS-QTOF was used to identify and quantify 14 different PET oligomers, including dimers, trimers, tetramers, and pentamers. unizar.es The results showed that the cyclic dimer of the second series (TPA2-EG-DEG) was present in all samples, with concentrations ranging from 2493 to 19290 ng/g of PET. unizar.esnih.gov
The enhanced sensitivity and resolution of UPLC make it particularly suitable for detecting low levels of oligomers that may migrate from PET into food or beverages. unizar.es A typical UPLC method for PET oligomer analysis utilizes a C18 column and a gradient elution with a mobile phase consisting of water and methanol (B129727) with 0.1% formic acid. unizar.es
Gel Permeation Chromatography (GPC) for Oligomer Distribution Determination
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. ufl.edu It is particularly useful for determining the molecular weight distribution of polymers like PET. ias.ac.innih.gov In GPC, a solution of the polymer is passed through a column packed with porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time. ufl.edu
GPC is instrumental in understanding how processing, such as repeated extrusion during recycling, affects the molecular weight distribution of PET, which in turn can influence the formation of cyclic oligomers. nih.gov Studies have shown that with each extrusion cycle, the weight-average (Mw), number-average (Mn), and z-average (Mz) molecular weights of PET decrease, indicating polymer degradation. nih.gov This degradation can lead to an increase in the concentration of lower molecular weight species, including cyclic oligomers.
The choice of solvent is critical for GPC analysis of PET due to its limited solubility. ias.ac.in Historically, solvents like phenols and their mixtures were used, but these can be harsh on the GPC columns. ias.ac.in More recently, solvents like hexafluoroisopropanol (HFIP) and mixtures of chloroform (B151607) and phenol (B47542) have been employed. ias.ac.inscilit.com The columns are typically calibrated using polystyrene standards of known molecular weights. ias.ac.in
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of ethylene terephthalate cyclic dimer. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants (qTOF, DDA) for Untargeted and Targeted Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. This hyphenated technique is the gold standard for the analysis of non-volatile compounds like the ethylene terephthalate cyclic dimer in complex matrices.
LC-Quadrupole Time-of-Flight (LC-qTOF) MS is a high-resolution mass spectrometry (HRMS) technique that provides very accurate mass measurements, enabling the confident identification of unknown compounds and the elucidation of their elemental composition. nih.govdtu.dknih.gov This is particularly valuable for identifying non-intentionally added substances like PET oligomers, which may not be present in commercial spectral libraries. unizar.es Studies have successfully used LC-qTOF-MS to develop and validate methods for the determination of PET cyclic and linear oligomers from the dimer up to the heptamer. nih.gov In one such study, recoveries ranged from 80% to 112% with relative standard deviations (RSDs) below 15%. nih.gov
Data-Dependent Acquisition (DDA) is a common acquisition mode in LC-MS/MS where the instrument automatically selects the most intense precursor ions from a survey scan (MS1) for fragmentation (MS2). illinois.edunih.govgimitec.com This allows for the structural elucidation of the selected compounds. A DDA method was developed and successfully applied to the analysis of PET samples, confirming the presence of ethylene terephthalate cyclic dimer and other oligomers. dtu.dk While effective, DDA can sometimes be limited by under-sampling of less abundant ions. gimitec.com
Table 2: Key Research Findings from LC-MS Analysis of Ethylene Terephthalate Cyclic Dimer
| Analytical Technique | Key Finding | Reference |
| LC-qTOF-MS | Developed and validated a method for determining PET cyclic oligomers up to the heptamer. nih.gov | nih.gov |
| LC-qTOF-MS | The second-series cyclic dimer was detected at the highest concentration among identified oligomers. dtu.dk | dtu.dk |
| UPLC-MS-QTOF | Identified and quantified 14 different PET oligomers, with the cyclic dimer of the second series (TPA2-EG-DEG) found in all samples at concentrations of 2493 to 19290 ng/g PET. unizar.es | unizar.es |
| UHPLC-qTOF-MS | Developed a method for the analysis of 7 cyclic oligomers in post-mortem blood samples, with LODs ranging from 1.7 to 16.7 μg/mL. nih.gov | nih.gov |
| LC-MS | Investigated the migration kinetics of five PET oligomers, including the first- and second-series dimers. uva.nl | uva.nl |
The versatility of LC-MS allows for both untargeted screening to identify a broad range of potential migrants and targeted analysis for the precise quantification of specific compounds like the ethylene terephthalate cyclic dimer. dtu.dknih.govresearchgate.net The development of innovative semi-quantitative approaches, using structurally similar standards, has further expanded the capability to quantify a wider range of oligomers for which authentic standards are not available. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust technique for the quantification of PET and its related compounds, including the precursors to the cyclic dimer. A common strategy involves the chemical depolymerization of the PET matrix, followed by GC-MS analysis of the resulting monomers. nih.gov
One established method is based on the methanolysis of PET to form terephthalic acid dimethyl ester, using a catalyst such as sodium methoxide. nih.govresearchgate.net The resulting dimethyl ester can be readily quantified by GC-MS. To ensure accuracy throughout the entire analytical process, from digestion to measurement, an internal standard like poly(ethylene terephthalate-d4) can be introduced. nih.govresearchgate.net This approach offers a reliable way to determine the concentration of PET in complex environmental samples, with research demonstrating high recoveries and low detection limits. nih.gov
Detailed findings from a study employing this methanolysis-GC-MS method highlight its effectiveness for routine analysis in diverse and complex matrices. nih.govresearchgate.net
Table 1: Performance of a Methanolysis-GC-MS Method for PET Quantification
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit (LOD) | 1 µg g⁻¹ | nih.govresearchgate.net |
| Quantification Limit (LOQ) | 4 µg g⁻¹ | nih.govresearchgate.net |
Desorption Chemical Ionization/Mass Spectrometry (DCI/MS) for Oligomer Characterization
While direct DCI/MS data is specific, related soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are powerfully employed for the characterization of oligo(ethylene terephthalate)s. nih.gov These methods are particularly suited for analyzing larger molecules like oligomers that are not easily volatilized for traditional GC-MS.
MALDI-MS analysis of technical PET products reveals that cyclic oligomers are generally the predominant species found. nih.govresearchgate.net The technique can effectively identify various series of cyclic and linear oligomers, including those incorporating diethylene glycol (DEG) units, which are common impurities. nih.gov The mass spectra generated by MALDI-MS typically show these oligomers as sodium adducts ([M+Na]⁺) or protonated molecules ([M+H]⁺). researchgate.net
Fragmentation Pattern Analysis for Structural Elucidation of Dimer and its Derivatives
Mass spectrometry, particularly when coupled with high-resolution systems like Quadrupole Time-of-Flight (QTOF), is indispensable for the structural elucidation of PET oligomers. unizar.es The fragmentation patterns generated during MS/MS analysis provide a fingerprint for the molecule's structure.
PET oligomers, whether cyclic or linear, exhibit common fragmentation spectra due to their shared structural units of terephthalic acid (TPA), ethylene glycol (EG), and diethylene glycol (DEG). unizar.es The analysis of these fragments allows for confident identification even when reference standards are unavailable. unizar.es High-collision energy spectra of various PET dimers and their derivatives consistently show a set of characteristic ions, confirming their structural similarity. unizar.es
Table 2: Common Mass Fragments for PET Oligomers in High-Resolution MS
| m/z (Daltons) | Description | Reference |
|---|---|---|
| 149.0240 | Likely corresponds to the protonated terephthalic acid fragment | unizar.es |
| 193.0503 | Corresponds to the [M+H]⁺ of the terephthaloyl mono-2-hydroxyethyl ester unit | unizar.es |
| 341.0659 | Characteristic fragment of a larger oligomer structure | unizar.es |
These common fragments are instrumental in confirming the presence of the core ethylene terephthalate structure in unknown peaks detected during analysis. unizar.es
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the unambiguous structural analysis of organic molecules like the ethylene terephthalate cyclic dimer. jeol.com It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) is used to identify the types and connectivity of hydrogen atoms within a molecule. For the ethylene terephthalate cyclic dimer, the ¹H NMR spectrum shows distinct signals that confirm its key structural features. The spectrum is characterized by two main signals corresponding to the aromatic and aliphatic protons. researchgate.netresearchgate.net
The symmetry of the cyclic dimer results in a simplified spectrum. The protons on the terephthalate aromatic ring appear as a singlet, indicating they are in chemically equivalent environments. researchgate.net Similarly, the methylene (B1212753) protons of the ethylene glycol units also produce a singlet.
Table 3: Characteristic ¹H NMR Chemical Shifts for Ethylene Terephthalate Units
| Proton Type | Chemical Shift (ppm) | Description | Reference |
|---|---|---|---|
| Aromatic Protons (-C₆H₄-) | ~8.1 | A singlet corresponding to the four protons on the benzene (B151609) ring. | researchgate.netresearchgate.net |
The clear separation and characteristic positions of these signals allow for straightforward structural confirmation of the cyclic dimer. nih.gov
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in a different electronic environment gives a distinct signal, making it possible to count the number of non-equivalent carbons and identify their functional groups. libretexts.orglibretexts.org
For the ethylene terephthalate cyclic dimer, the ¹³C NMR spectrum reveals the key carbon environments: the carbonyl carbons of the ester groups, the aromatic carbons of the terephthalate ring, and the aliphatic carbons of the ethylene glycol bridge. researchgate.netresearchgate.net The chemical shifts are highly sensitive to the local electronic environment; for instance, carbonyl carbons are characteristically found far downfield (160-220 ppm). libretexts.org
Table 4: Typical ¹³C NMR Chemical Shifts for Ethylene Terephthalate Structures
| Carbon Type | Chemical Shift (ppm) | Description | Reference |
|---|---|---|---|
| Carbonyl Carbon (C=O) | ~166 | Signal for the ester carbonyl group. | researchgate.net |
| Aromatic Carbon (quaternary) | ~133.8 | Aromatic carbon to which the ester group is attached. | researchgate.net |
| Aromatic Carbon (-CH=) | ~129.7 | Aromatic carbon bonded to a hydrogen atom. | researchgate.net |
These assignments allow for a detailed analysis of the carbon skeleton, complementing the information from ¹H NMR to provide a complete structural picture.
Quantitative NMR Applications for Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for an identical reference standard for the analyte. jeol.comyoutube.com The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. youtube.com This allows for the precise and accurate determination of the content of a target compound in a sample. jeol.comcapes.gov.br
The procedure for purity assessment of the ethylene terephthalate cyclic dimer via qNMR involves the following steps:
Selection of an Internal Standard: A high-purity internal standard (IS) with known concentration is chosen. The IS should be soluble in the same deuterated solvent as the analyte and have at least one signal that is well-resolved from any analyte signals. bipm.org Dimethyl terephthalate is an example of a suitable internal standard. bipm.org
Sample Preparation: A precisely weighed amount of the ethylene terephthalate cyclic dimer sample and the internal standard are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). bipm.org
NMR Measurement: The ¹H NMR spectrum is acquired under conditions optimized for quantitative analysis, ensuring complete relaxation of all nuclei between pulses. bipm.org
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, interference-free signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal. bipm.orgscilit.com
qNMR is valued for its accuracy, speed, and the ability to provide SI-traceable results, making it a definitive tool for the purity assessment of chemical standards like the ethylene terephthalate cyclic dimer. jeol.com
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of materials.
Key FTIR spectral assignments for PET and its oligomers, including the cyclic dimer, are detailed below. These bands are indicative of the ester group and the aromatic and aliphatic components of the molecule.
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
| ~1720 | C=O | Carbonyl group stretching |
| ~1270-1240 | C(O)-O | Ester C-O bond stretching |
| ~1100 | O-C-C | Asymmetric stretching of C-O |
| 1410 | C-H | Bending vibration |
| 1340 | CH₂ | Wagging |
| 900-1000 | O-CH₂ | Bond stretching |
| 720 | CH₂ | Rocking vibrations |
This table is based on data from multiple sources. researchgate.netresearchgate.netresearchgate.netspectroscopyonline.comactamicrobio.bg
The presence of a strong carbonyl (C=O) stretching band around 1720 cm⁻¹ is a hallmark of the ester functional group. researchgate.netspectroscopyonline.com The region between 1300 cm⁻¹ and 1000 cm⁻¹ contains characteristic peaks for the C-C-O and O-C-C stretching vibrations of the ester linkage. spectroscopyonline.com Specifically, the band around 1245-1270 cm⁻¹ is attributed to the C(O)-O stretching, while the peak near 1100 cm⁻¹ corresponds to the O-C-C stretch. spectroscopyonline.com Aromatic skeletal stretching bands are also observed, confirming the presence of the terephthalate ring. researchgate.net Analysis by Attenuated Total Reflectance (ATR)-FTIR is a common method for examining the surface of PET materials to identify these characteristic bands. researchgate.netresearchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the thermal properties of the ethylene terephthalate cyclic dimer, which influence the processing and performance of PET materials.
Studies have shown that the melting temperature of the ethylene terephthalate cyclic dimer is distinct from that of the higher polymer and other oligomers. Some research indicates a melting range for the dimer residue to be between 162°C and 168°C. researchgate.net The presence and concentration of the cyclic dimer and other oligomers can influence the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the bulk PET material. researchgate.netresearchgate.net The analysis of these transitions is crucial for quality control in PET recycling, as the thermal history and composition affect the material's properties. uc.edudntb.gov.ua
| Thermal Transition | Temperature Range (°C) | Description |
| Glass Transition (Tg) | ~75-80 | Transition from a rigid to a more elastic state in the amorphous phase of PET. researchgate.netresearchgate.net |
| Cold Crystallization (Tc) | ~124-133 | Exothermic event where the amorphous phase crystallizes upon heating. researchgate.netsetaramsolutions.com |
| Melting (Tm) | ~228-250 | Endothermic peak corresponding to the melting of the crystalline phase. researchgate.netsetaramsolutions.com |
| Dimer Melting | ~162-168 | Melting range specifically attributed to the ethylene terephthalate cyclic dimer. researchgate.net |
This table synthesizes data from multiple sources to show typical thermal transitions in PET, including the specific melting range for the cyclic dimer.
The presence of comonomers like diethylene glycol (DEG) or isophthalic acid (IPA) can lower the melting point and affect the formation of different oligomer series, which is also detectable by DSC. researchgate.netbirmingham.ac.uk
Method Validation and Quantification Strategies
Accurate quantification of the ethylene terephthalate cyclic dimer is vital, particularly for assessing its migration from food contact materials.
Robust analytical methods have been developed and validated for the precise quantification of the ethylene terephthalate cyclic dimer. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), particularly with a quadrupole time-of-flight (qTOF) detector, are the preferred techniques. unizar.esnih.govmdpi.com
These methods allow for the separation, identification, and quantification of individual oligomers, including the cyclic dimer. unizar.eskoreascience.kr Validation of these methods typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (through recovery studies), and precision (repeatability). nih.govnih.gov For instance, a validated LC-qTOF-MS method for PET cyclic oligomers, including the dimer, showed recoveries ranging from 80% to 112% with relative standard deviations (RSDs) below 15%. nih.gov Sample preparation often involves dissolving the PET material in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) followed by analysis. dtu.dkresearchgate.net
Due to the commercial unavailability of analytical standards for all PET oligomers, semi-quantitative methods are often employed. nih.govresearchgate.net These approaches use a readily available standard, such as the cyclic trimer or another structurally similar oligomer, to estimate the concentration of other oligomers for which no standard exists. nih.govnih.gov
An innovative semi-quantitative approach involves using the closest structurally-similar first series cyclic oligomer standard as an analytical reference for second and third series oligomers, which contain diethylene glycol (DEG) units. researchgate.netnih.gov This strategy is based on the assumption of a similar response factor in the detector (e.g., UV or MS) for structurally related compounds. researchgate.net While not as accurate as full quantification with individual standards, semi-quantification provides valuable estimates of the concentration of a broader range of oligomers, which is crucial for risk assessment and quality control of PET materials. nih.govresearchgate.net
Utilization of Reference Standards in Accurate Dimer Quantification
The accurate quantification of ethylene terephthalate cyclic dimer is fundamental for research, industrial quality control, and regulatory compliance. The use of well-characterized reference standards is a cornerstone of analytical chemistry, ensuring that measurements are accurate, reproducible, and comparable across different laboratories and methods. researchgate.netresearchgate.net In the analysis of polymer constituents like cyclic dimers, reference materials are essential for calibrating instruments, validating analytical methods, and establishing a common baseline for data interpretation. researchgate.netresearchgate.net
Historically, the limited commercial availability of pure analytical standards for individual Polyethylene Terephthalate (PET) oligomers posed a significant challenge. nih.gov This led to the widespread use of semi-quantitative approaches, where a single, more readily available compound was used as a universal calibrant for all other oligomers. nih.govresearchgate.net The PET cyclic trimer was frequently employed for this purpose. nih.govresearchgate.net In other instances, a non-PET oligomer, such as a cyclic ester composed of diethylene glycol, adipic acid, and isophthalic acid, was used as an analogue standard for measuring PET oligomers. researchgate.netunizar.es While pragmatic, these semi-quantitative methods can impact the reliability of the quantification due to differences in chemical structure and detector response between the standard and the target analytes. researchgate.net
The development of modern analytical techniques, coupled with the increased availability of high-purity commercial reference standards for specific oligomers, has enabled a shift towards fully validated, quantitative methods. nih.govnih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) with UV/FLD detection and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) have been successfully validated for the quantification of ethylene terephthalate cyclic dimer and other oligomers using their respective standards. nih.govnih.gov These validated methods demonstrate high accuracy and precision, as shown by their recovery rates and low relative standard deviations (RSDs). nih.govnih.gov For novel or less common oligomers where specific standards are not yet available, an innovative semi-quantitative approach involves using the closest structurally-similar certified standard as the analytical reference. nih.govresearchgate.net
The table below summarizes the performance of several validated analytical methods that utilize reference standards for the quantification of PET cyclic oligomers.
Table 1: Performance Characteristics of Validated Analytical Methods for PET Oligomer Quantification
| Analytical Method | Target Analytes | Recovery (%) | Relative Standard Deviation (RSD) (%) | Source(s) |
|---|---|---|---|---|
| LC-qTOF-MS | PET cyclic dimer to heptamer (1st series) | 80 - 112% | < 15% | nih.govresearchgate.net |
| HPLC-UV/FLD | PET cyclic dimer to heptamer | 95 - 114% | < 12% | nih.govnih.gov |
| UHPLC-qTOF-MS | PET & PBT cyclic oligomers in blood | 84.2 - 114.6% | Not Specified | nih.gov |
The application of these validated methods using reference standards has produced detailed and reliable quantitative data on the presence of the ethylene terephthalate cyclic dimer in various materials. These findings are crucial for understanding polymer composition and potential migration into contact substances.
The following table presents research findings where reference standards were used for the accurate quantification of the ethylene terephthalate cyclic dimer.
Table 2: Research Findings on Ethylene Terephthalate Cyclic Dimer Concentrations Using Reference Standards
| Sample Matrix | Analytical Method | Finding | Source(s) |
|---|---|---|---|
| PET Pellets | UPLC-MS-QTOF | The concentration of a second-series cyclic dimer (TPA₂-EG-DEG) ranged from 2,493 to 19,290 ng/g. | unizar.esnih.gov |
| PET Films (recycled) | LC-qTOF | A cyclic dimer was tentatively identified in recycled PET film. | dtu.dk |
| Food Simulant (95% Ethanol) | UHPLC-qTOF-MS | PET dimer concentrations ranged from 38.8 to 198 µg/L after migration testing. | Not Specified |
| Coffee Capsules (extracts) | HPLC-UV/FLD | PET cyclic dimer was quantified in extracts. | nih.govnih.gov |
Vi. Role of Ethylene Terephthalate Cyclic Dimer in Polymer Chemistry and Processing
Ring-Opening Polymerization (ROP) of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer
Ring-opening polymerization (ROP) of cyclic esters is a well-established method for producing polyesters. In the context of the ethylene terephthalate cyclic dimer, ROP offers a promising alternative to the conventional polycondensation methods for producing PET. This process is entropically driven and involves the conversion of cyclic oligomers into linear polymer chains.
The ring-opening polymerization of ethylene terephthalate cyclic dimers, and other cyclic oligoesters, can proceed through various mechanisms, including anionic and cationic pathways, depending on the initiator used. youtube.com The process generally involves three main stages: initiation, propagation, and termination. youtube.com
In a common mechanism, a nucleophilic initiator attacks a carbonyl carbon in the cyclic dimer, leading to the opening of the ring and the formation of a new active species. This active species then continues to attack other cyclic dimer molecules, propagating the polymer chain. For some copolymerization reactions involving cyclic dimers, a multi-stage mechanism has been observed. For instance, in the copolymerization of ethylene isophthalate (B1238265) cyclic dimer with bis(2-hydroxyethyl) terephthalate (BHET), the initial stage involves the homopolymerization of BHET, followed by the attack of the reactive end-group of the resulting polymer on the cyclic dimer. researchgate.net
The kinetics of ROP are influenced by several factors, including the type and concentration of the catalyst, temperature, and the presence of impurities. The rate of polymerization is often directly proportional to the concentration of both the monomer and the catalyst.
A variety of catalyst systems have been explored to facilitate the efficient ring-opening polymerization of ethylene terephthalate cyclic dimers and related cyclic esters. These catalysts play a crucial role in activating the monomer and promoting the polymerization reaction. Commonly used catalyst systems include compounds of antimony, tin, titanium, and bismuth.
Antimony Compounds: Antimony(III) oxide is a widely used catalyst in polyester (B1180765) synthesis. In the ROP of the cyclic dimer of poly(trimethylene terephthalate), increasing amounts of antimony(III) oxide led to higher polymer molecular weights and reaction conversions. researchgate.net
Tin Compounds: Tin-based catalysts, such as dibutyltin (B87310) oxide and other stannoxanes, are also effective for the ROP of cyclic terephthalates. elsevierpure.com For instance, a cyclic dibutyltin initiator has been successfully used in the polymerization of ethylene terephthalate cyclic oligomers. acs.org
Titanium Compounds: Titanium-based catalysts, like titanium(IV) butoxide and titanium(IV) isopropoxide, have demonstrated high efficiency in the ROP of cyclic terephthalate esters. researchgate.net In some cases, titanium catalysts have shown to be more effective than other metal catalysts under the same reaction conditions. researchgate.net
Bismuth Compounds: Bismuth-based catalysts are also being investigated for ROP reactions, offering a potentially less toxic alternative to some traditional catalysts.
The choice of catalyst can significantly impact the reaction rate, the molecular weight of the resulting polymer, and its properties.
The molecular weight and morphology of the polymer produced through the ring-opening polymerization of ethylene terephthalate cyclic dimer are influenced by several key factors:
Catalyst Type and Concentration: The nature and amount of the catalyst used can have a profound effect on the molecular weight of the final polymer. For example, in the ROP of a related cyclic ester, higher catalyst concentrations were necessary to achieve acceptable molecular weights and conversions compared to conventional polycondensation. researchgate.net
Reaction Temperature and Time: The temperature at which the polymerization is carried out is a critical parameter. An optimal temperature exists to maximize the polymerization rate and the resulting molecular weight. For ethylene terephthalate cyclic oligomers, a polymerization temperature of approximately 230°C was found to be optimal for achieving sufficient crystallinity, though the molecular weights were limited by other factors at this temperature. elsevierpure.com
Purity of Monomers: The presence of impurities in the cyclic dimer feedstock can act as chain terminators, leading to a lower molecular weight of the resulting polymer. elsevierpure.com
Crystallinity: The degree of crystallinity of the polymer is influenced by the polymerization conditions and the subsequent thermal treatment. The morphology of the polymer, including its crystalline and amorphous regions, plays a significant role in determining its mechanical properties. nih.gov The formation of morphological instabilities, such as depressions and cavities in the crystals of cyclic oligomers, has been observed during heat treatment. documentsdelivered.com
A summary of factors influencing polymer properties is presented in the table below.
| Factor | Influence on Molecular Weight | Influence on Morphology |
| Catalyst Type | Different catalysts exhibit varying efficiencies in promoting chain growth. | Can affect the rate of crystallization and the final crystalline structure. |
| Catalyst Concentration | Higher concentrations can lead to higher molecular weights, up to an optimal point. researchgate.net | May influence the nucleation density and spherulite size. |
| Reaction Temperature | An optimal temperature range exists for achieving high molecular weight. elsevierpure.com | Affects the rate of crystallization and the degree of crystallinity. nih.gov |
| Monomer Purity | Impurities can act as chain terminators, reducing the final molecular weight. elsevierpure.com | Impurities can disrupt the crystal lattice and reduce the overall crystallinity. |
Interactive Data Table: Factors Influencing Polymer Properties in ROP
This table summarizes the key factors and their impact on the resulting polymer's molecular weight and morphology during the ring-opening polymerization of ethylene terephthalate cyclic dimer.
| Factor | Influence on Molecular Weight | Influence on Morphology |
| Catalyst Type | Varies | Can affect crystallization rate |
| Catalyst Concentration | Increases to optimum | May influence nucleation |
| Reaction Temperature | Optimal range exists | Affects crystallinity |
| Monomer Purity | Higher purity, higher MW | Higher purity, higher crystallinity |
The ethylene terephthalate cyclic dimer can be copolymerized with other monomers to create copolyesters with tailored properties. These strategies allow for the modification of characteristics such as solubility, thermal properties, and mechanical performance.
One notable example is the copolymerization of ethylene isophthalate cyclic dimer with bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net This reaction, which can be facilitated by microwave heating, produces poly(ethylene terephthalate-co-isophthalate). The incorporation of isophthalate units can improve the solubility of the resulting copolymer in organic solvents. researchgate.net
Copolymerization can also be achieved by reacting the cyclic dimer with other cyclic monomers or with linear oligomers. For example, poly(ether ester) thermoplastic elastomers have been synthesized by the ROP of cyclic butylene terephthalate in the presence of poly(ethylene glycol). researchgate.net These strategies open up possibilities for creating a wide range of copolyesters with diverse applications.
Implications for Poly(ethylene terephthalate) Recycling and Circular Economy
The ethylene terephthalate cyclic dimer plays a pivotal role in the development of a circular economy for PET. The ability to depolymerize PET back into its cyclic monomers offers a pathway for chemical recycling, which can then be used to produce virgin-quality PET.
Chemical recycling of PET through cyclo-depolymerization involves breaking down the long polymer chains of PET into smaller cyclic oligomers, including the ethylene terephthalate cyclic dimer. academax.com This process is typically carried out at high temperatures in the presence of a catalyst. The resulting cyclic oligomers can then be purified and subsequently repolymerized via ROP to produce new PET.
This cyclo-depolymerization and subsequent ROP form a closed-loop recycling system. This approach has the potential to overcome some of the limitations of mechanical recycling, which can lead to a decrease in the material properties of PET after several cycles. Chemical recycling allows for the removal of impurities and colorants, enabling the production of high-quality recycled PET suitable for a wide range of applications, including food-contact materials. The main product of the cyclo-depolymerization of PET is often the cyclic trimer, which can be isolated and used for the ring-opening polymerization to create new PET. academax.com
Ethylene Terephthalate Cyclic Dimer as a Recyclable Monomer Feedstock
The chemical recycling of PET into its constituent monomers or oligomers is a critical strategy for establishing a circular economy for plastics. In this context, ethylene terephthalate cyclic dimer (ETCD) emerges as a valuable intermediate and a potential feedstock for the synthesis of new PET.
Chemical depolymerization processes, such as glycolysis, break down the long polymer chains of PET. researchgate.net During glycolysis, PET is heated with ethylene glycol in the presence of a catalyst, leading to the formation of various low-molecular-weight products, primarily bis(2-hydroxyethyl) terephthalate (BHET) and other oligomers, including ETCD. researchgate.netrsc.org Research has shown that these depolymerization intermediates, including the cyclic dimer, can be isolated and subsequently repolymerized to produce high-quality recycled PET (rPET). digitellinc.comnih.gov
The efficiency of this recycling loop is a key area of investigation. Studies have demonstrated that the conversion of PET into its monomers and oligomers can be highly efficient under optimized conditions. For instance, in certain glycolysis processes, nearly complete conversion of PET can be achieved, yielding a mixture of BHET and other oligomers. rsc.org The ability to effectively isolate and utilize ETCD from this mixture is crucial for maximizing the yield and economic viability of chemical recycling. The monitoring of ETCD and other oligomers during depolymerization provides valuable insights into the reaction mechanism and allows for the optimization of the process to favor the formation of desired intermediates. digitellinc.comnih.gov
The following table summarizes findings from research on the yields of key monomers and intermediates from different PET chemical recycling processes.
| Recycling Method | Key Product(s) | Reported Yield | Reference |
| Glycolysis with [TiO(acac)₂] catalyst | BHET | 96.41% | rsc.org |
| Methanolysis with ZnO nanoparticle catalyst | DMT | 95% | researchgate.net |
| Acetolysis | Terephthalic Acid & Ethylene Glycol Diacetate | High Purity TPA | eurekalert.org |
This table presents selected data on the yields of primary products from various chemical recycling methods for PET. The composition of oligomeric byproducts, including ETCD, can vary depending on the specific process conditions.
Strategies for Enhancing Recyclability via Dimer Intermediates
Enhancing the efficiency of PET recycling through the strategic management of dimer and other oligomeric intermediates is an active area of research. One key strategy involves intercepting the depolymerization process to isolate these intermediates before they are fully broken down into their constituent monomers. digitellinc.comnih.gov This approach can be more energy and resource-efficient than complete depolymerization followed by repolymerization. nih.gov
The heterogeneous nature of some depolymerization reactions, such as glycolysis, allows for a degree of control over the product distribution. digitellinc.com By carefully controlling reaction parameters like temperature, time, and catalyst loading, it is possible to influence the molecular weight and composition of the resulting oligomers. mdpi.com For example, studies have shown that targeting the amorphous regions of PET during glycolysis can lead to the formation of highly crystalline oligomers with a narrower molecular weight distribution. digitellinc.comnih.gov These well-defined oligomeric feedstocks, including ETCD, can then be more readily purified and repolymerized.
Another strategy involves the use of advanced catalytic systems to improve the selectivity and rate of the depolymerization process. researchgate.netmdpi.com For instance, the use of specific catalysts can favor the formation of cyclic oligomers over linear ones, or vice versa. Furthermore, innovative approaches such as microwave-assisted depolymerization have been shown to dramatically reduce reaction times, making the recovery of intermediates like ETCD more rapid and potentially more economical. mdpi.com
The table below outlines different strategies aimed at enhancing PET recyclability by targeting intermediate products.
| Strategy | Description | Potential Advantages |
| Intercepting Depolymerization | Halting the chemical breakdown of PET at the oligomer stage, including the cyclic dimer, rather than complete monomerization. | Reduced energy consumption and processing time compared to full depolymerization. nih.gov |
| Targeted Glycolysis | Controlling reaction conditions to selectively break down amorphous regions of PET, yielding more uniform oligomers. | Production of highly crystalline intermediates with narrow molecular weight distribution, facilitating easier purification and repolymerization. digitellinc.comnih.gov |
| Advanced Catalysis | Utilizing novel catalysts to steer the depolymerization reaction towards desired intermediates and increase reaction rates. | Improved selectivity for specific oligomers and faster overall recycling process. researchgate.net |
| Microwave-Assisted Depolymerization | Employing microwave energy to rapidly heat the reaction mixture, accelerating the breakdown of PET into oligomers. | Significant reduction in reaction time, potentially leading to lower energy consumption and higher throughput. mdpi.com |
Influence on Poly(ethylene terephthalate) Material Characteristics
The presence of ethylene terephthalate cyclic dimer and other oligomers within the polymer matrix can have a notable influence on the material characteristics of PET.
The formation of cyclic oligomers, including ETCD, is an inherent aspect of the polycondensation reaction used to produce PET. fraunhofer.de The polymerization process involves an equilibrium between the growing polymer chains and the formation of these low-molecular-weight cyclic species. researchgate.net The presence of these oligomers at equilibrium means that a certain fraction of the monomer units does not contribute to the formation of high-molecular-weight polymer chains, which can be considered a reduction in the theoretical maximum yield of the high polymer. The total oligomer content in PET is typically reported to be in the range of 0.5% to 2% by weight. researchgate.net
Factors that influence the polymerization equilibrium, such as temperature and catalyst type, can also affect the concentration of cyclic oligomers. For instance, higher reaction temperatures can favor the formation of these byproducts. While the direct impact of ETCD on the forward polymerization rate is complex, its formation represents a competing reaction pathway that diverts monomers from the main chain-growth process.
The distribution and total content of oligomers in a PET matrix are influenced by several factors, including the manufacturing process and the composition of the polymer. researchgate.netdtu.dk Cyclic oligomers generally constitute the majority of the oligomeric fraction, with some studies reporting them to be as high as 85% of the total oligomers. fraunhofer.de
Research has shown that the specific distribution of different cyclic oligomers (dimer, trimer, tetramer, etc.) can vary. dtu.dk In some analyses of PET, the second-series cyclic dimer (containing a diethylene glycol unit) has been found to be the most abundant oligomer. fraunhofer.dedtu.dk The presence of comonomers, such as isophthalic acid or diethylene glycol, can alter the oligomer distribution. For example, a higher content of diethylene glycol units has been observed to promote the formation of smaller cyclic oligomers, including the dimer. researchgate.net
The table below presents data on the typical content of cyclic oligomers found in PET.
| PET Type | Total Oligomer Content (% w/w) | Predominant Cyclic Oligomer(s) | Reference |
| Virgin PET (vPET) | 0.14% | Second-series cyclic dimer | dtu.dk |
| Recycled PET (rPET) | 0.16% | Second-series cyclic dimer | dtu.dk |
| General PET | 0.5% - 2% | Cyclic oligomers (trimer and second-series dimer often abundant) | fraunhofer.deresearchgate.net |
Note: The exact composition and concentration of oligomers can vary significantly depending on the specific grade of PET and the analytical methods used.
Ring-opening polymerization (ROP) of cyclic esters is an alternative route to producing polyesters like PET. In this process, cyclic oligomers, including ETCD, are used as the starting material. The rate of polymerization and the viscosity of the resulting polymer are critical parameters in ROP.
Studies on the ROP of ethylene terephthalate cyclic oligomers (ETCs) have shown that the initial melt viscosity of these oligomers is very low. For instance, at 295 °C, the melt viscosity of a mixture of ETCs was found to be approximately 30 cP. elsevierpure.comacs.org This low viscosity can be advantageous for certain processing techniques, such as infusion into composite preforms. elsevierpure.com
The polymerization of ETCs is typically initiated by a catalyst at an elevated temperature. Research has indicated that an optimal polymerization temperature for producing PET from ETCs is around 230 °C. elsevierpure.comacs.org However, achieving high-molecular-weight PET through this method can be challenging. The presence of impurities in the cyclic oligomer feedstock can lead to the formation of low-molecular-weight polymer, and the thermal stability of the initiator at the polymerization temperature is also a critical factor. elsevierpure.comacs.org The rate of polymerization and the final molecular weight, which directly influences viscosity, are therefore highly dependent on the purity of the cyclic dimer and the effectiveness of the catalyst system. In some cases, copolyesters with high inherent viscosity have been successfully synthesized via ROP of their respective cyclic oligomers. researchgate.net
Vii. Computational Chemistry and Modeling Studies of Ethylene Terephthalate Cyclic Dimer
Density Functional Theory (DFT) for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in studying the degradation pathways of the ethylene (B1197577) terephthalate (B1205515) cyclic dimer by calculating the energies of reactants, products, and transition states.
DFT calculations have been successfully employed to determine the reaction energy barriers for various degradation routes of the ethylene terephthalate dimer, including hydrolysis, alcoholysis, and ammonolysis. arabjchem.org By modeling these chemical recycling processes, researchers can identify the most energetically favorable pathways. For instance, DFT studies using the M06/cc-pVDZ method have quantified the activation energies required to break the Cacyl-O bonds in the dimer's main chain. arabjchem.org
These calculations reveal that the energy barriers for degradation are significantly influenced by the reacting medium. arabjchem.org For example, the presence of water, methanol (B129727), or ammonia can lower the activation energy, making the reaction proceed more readily than thermal degradation alone. arabjchem.org Studies have shown that the energy barriers for alcoholysis are in the range of 145.5–161.3 kJ/mol. arabjchem.org Specific steps, such as the decomposition of diethylene glycol terephthalate into ethylene glycol and dimethyl terephthalate, have a calculated activation energy of 147.0 kJ/mol. arabjchem.org Similarly, hydrolysis pathways involve energy barriers such as 165.6 kJ/mol for the initial reaction with water and 156.6 kJ/mol for subsequent steps. arabjchem.org
| Degradation Pathway | Reaction Step | Energy Barrier (kJ/mol) |
|---|---|---|
| Hydrolysis | Dimer + H₂O → Terephthalic acid + Bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | 165.6 |
| Bis(2-hydroxyethyl) benzene-1,4-dicarboxylate → Ethylene glycol + Ethylene terephthalate | 156.6 | |
| Dimer + H₂O → Ethylene terephthalate (via 4-membered cyclic transition state) | 165.5 | |
| Alcoholysis (with CH₃OH) | Dimer + CH₃OH → Mono-methyl terephthalate + Bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | 161.3 |
| Diethylene glycol terephthalate → Ethylene glycol + Dimethyl terephthalate | 147.0 | |
| Dimer + CH₃OH → Diethylene glycol terephthalate + Ethylene terephthalate | 161.0 | |
| Ammonolysis (with NH₃) | Dimer + NH₃ → Compound 14 + Ethylene terephthalate | 148.2 |
| Ethylene terephthalate + NH₃ → Ethylene glycol + Terephthalic acid monoamide | 154.3 |
Data sourced from DFT calculations on various degradation pathways of the PET dimer. arabjchem.org
Beyond calculating energy barriers, DFT is crucial for analyzing the geometry of transition states, which are the highest-energy structures along a reaction coordinate. The optimization and frequency calculation of these transient structures provide deep mechanistic insights into how the dimer transforms. arabjchem.org
For example, in the hydrolysis of the dimer, a four-membered cyclic transition state has been identified. arabjchem.org The analysis of bond lengths and angles within this transition state clarifies the concerted mechanism of bond breaking and formation. This level of detail helps explain how reactants like water, methanol, or ammonia interact with the ester groups of the dimer to facilitate its breakdown into smaller molecules such as terephthalic acid, ethylene glycol, and dimethyl terephthalate. arabjchem.org By understanding these mechanisms at a molecular level, conditions can be optimized to favor specific degradation products for chemical recycling.
Kinetic Modeling of Ethylene Terephthalate Cyclic Dimer Formation and Degradation Processes
Kinetic modeling translates the mechanistic understanding of reactions into mathematical descriptions of their rates. These models are essential for process design, optimization, and predicting the behavior of chemical systems over time and under different conditions.
The formation and accumulation of cyclic oligomers, including the dimer, are significant considerations in the synthesis and processing of polyethylene terephthalate (PET). Time-resolved kinetic models have been developed to describe the complex reaction network involved. These models often treat the reactions as elementary steps with corresponding rate constants. polimi.it
In the context of PET recycling, such as the transesterification of bis(2-hydroxyethyl) terephthalate (BHET) with methanol to produce dimethyl terephthalate (DMT), kinetic models track the concentration of various species over time. polimi.it These species include reactants (BHET, methanol), intermediates, and products (DMT, ethylene glycol). polimi.it Some models have also accounted for the formation of minor byproducts like the dimer of 2-hydroxyethyl methyl terephthalate (HEMT2), although its concentration is often very low and transient. polimi.it By fitting the model to experimental data, rate constants for each reaction step can be determined, providing a quantitative understanding of the process dynamics. polimi.it
Once a kinetic model is validated, it becomes a powerful predictive tool. polimi.it Such models can be used to simulate the behavior of the system under a wide range of operating conditions, which is crucial for process optimization. plos.orgnih.gov For example, a model for the transesterification of BHET to DMT can predict how changes in the methanol-to-ethylene glycol molar ratio, catalyst concentration, or temperature will affect the reaction time and the final yield of DMT. polimi.it
Similarly, predictive models have been developed for the degradation of PET films under various environmental stressors like UV light, humidity, and temperature. plos.org These models can forecast changes in material properties over time, which is indirectly related to the stability and breakdown of the polymer's constituent units, including dimer-like structures within the chain. plos.org This predictive capability allows for the optimization of recycling processes to maximize monomer recovery and minimize unwanted byproducts. polimi.it
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion and interactions of atoms and molecules over time. For the ethylene terephthalate cyclic dimer and related oligomers, MD simulations offer valuable insights into their physical behavior, structure, and interactions with their environment. nih.govacs.orgresearchgate.net
MD simulations of PET oligomers, ranging from the monomer to the decamer, have been performed to study their structural and thermodynamic properties. nih.govacs.orgresearchgate.net A key finding from these simulations is that the distribution of the end-to-end distance for the dimer is bimodal, indicating it exists in two preferred conformational states. nih.govacs.orgresearchgate.net As the oligomer chain length increases, this distribution gradually shifts to a single peak. nih.govacs.org
These simulations also allow for the study of intermolecular interactions by calculating properties like pair correlation functions and analyzing the hydrogen bonding network. nih.govacs.orgresearchgate.net More advanced polarizable force fields, such as the Drude model, have been developed to more accurately capture the complex electronic effects that govern these interactions. acs.org For instance, the interaction energy of a dimer of bis(2-hydroxyethyl) terephthalate (BHET), a molecule closely related to the degradation products of the cyclic dimer, has been calculated to be -10.54 kcal/mol, which is in close agreement with quantum mechanics target values. acs.org This demonstrates the role of electronic polarization in the packing and interaction of these molecules. acs.org Such detailed analyses of conformational preferences and non-covalent interactions are critical for understanding the material properties of PET and the behavior of its oligomers. nih.govacs.orgresearchgate.netacs.org
| Property | Finding for Dimer | General Trend with Increasing Size |
|---|---|---|
| End-to-End Distance Distribution | Bimodal | Shifts to a single peak |
| Scaling Exponent (Radius of Gyration) | 0.594 | - |
| Scaling Exponent (End-to-End Distance) | 0.571 | - |
| BHET Dimer Interaction Energy (Polarizable Model) | -10.54 kcal/mol | - |
Data sourced from MD simulations of PET oligomers and related molecules. nih.govacs.orgacs.org
Ix. Future Research Directions and Emerging Applications for Ethylene Terephthalate Cyclic Dimer
Development of Novel and Efficient Synthetic Routes for High-Purity Dimer
The generation of high-purity ethylene (B1197577) terephthalate (B1205515) cyclic dimer is fundamental for its use in advanced applications. Traditional synthesis involves the cyclization of linear ethylene terephthalate oligomers under specific conditions, often employing dilution and catalysts to favor the formation of the cyclic dimer over linear polymers. However, these methods can present challenges in achieving high selectivity and purity.
Future research is focused on developing more efficient and novel synthetic pathways. One promising approach is the use of microwave-assisted bulk polymerization, which can accelerate the esterification and cyclization reactions, potentially leading to a higher yield of the cyclic dimer while avoiding the use of solvents. Another area of investigation is the use of specific catalysts, such as triethylamine, which acts as an acid scavenger to neutralize byproducts like hydrogen chloride during synthesis from starting materials like paraphthaloyl chloride and ethylene glycol analogs. The optimization of reaction parameters, including temperature and time, is crucial to maximize the yield of the cyclic dimer and minimize the formation of unwanted linear polymers.
Purification of the synthesized dimer is a critical step to ensure its suitability for subsequent polymerization or other applications. Methods such as washing, solvent removal, and recrystallization are employed. researchgate.net For instance, crude terephthalic acid, a precursor, can be purified by dissolving it in a sodium hydroxide (B78521) solution, treating it with activated charcoal, and then precipitating and recrystallizing it. researchgate.net The development of advanced purification techniques, potentially including chromatography, is essential for obtaining the high-purity dimer required for specialized materials. google.com
Table 1: Synthetic Approaches and Purification Highlights
| Aspect | Research Focus | Key Findings/Objectives | References |
|---|---|---|---|
| Synthesis | Microwave-Assisted Synthesis | Accelerates cyclization, solvent-free process. | |
| Catalysis | Use of acid scavengers (e.g., triethylamine) to improve yield. | ||
| Controlled Conditions | Optimization of temperature and reaction time to favor dimer formation. | ||
| Purification | Recrystallization | Effective for purifying precursors like terephthalic acid. | researchgate.net |
Advanced Catalysis in Ring-Opening Polymerization for Tailored Poly(ethylene terephthalate)
Ring-opening polymerization (ROP) of cyclic esters like the ethylene terephthalate cyclic dimer presents a promising alternative to conventional polycondensation for producing PET. researchgate.netresearchgate.net ROP offers several advantages, including faster reaction times and the absence of small molecule byproducts, which can lead to polymers with higher molecular weights and tailored properties. researchgate.netresearchgate.net
The key to successful ROP is the development of advanced and efficient catalysts. Research has explored various catalytic systems, including:
Organocatalysts : Compounds like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and salts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown success in polymerizing PET. researchgate.net Ionic salts, in particular, combine the high catalytic activity of organic compounds with better thermal stability, which is crucial for the high temperatures often required for PET synthesis. researchgate.net
Metal-Based Catalysts : Tin-based initiators, such as cyclic dibutyltin (B87310) compounds, have been investigated for the polymerization of ethylene terephthalate cyclic oligomers. elsevierpure.comacs.org While effective, challenges remain regarding the thermal stability of these initiators at optimal polymerization temperatures. elsevierpure.com Other metal catalysts, including zinc, cobalt, and antimony compounds, are traditionally used in PET polycondensation but are also being explored in the context of ROP and depolymerization. google.comnih.gov
Future research aims to discover catalysts that are not only highly active and selective but also resistant to the impurities that can be present in cyclic dimers derived from recycled PET. elsevierpure.com The goal is to create catalysts that allow for precise control over the polymer's molecular weight, structure, and thermal properties, enabling the production of "tailored" PET suitable for high-performance applications. researchgate.netresearchgate.net
Enhanced Strategies for Chemical Recycling of Poly(ethylene terephthalate) Exploiting Cyclic Dimer
Chemical recycling, or depolymerization, of PET is a critical strategy for creating a circular economy for plastics. rsc.orgeurekalert.orgtechexplorist.com This process breaks down the polymer into its constituent monomers or oligomers, which can then be purified and repolymerized to produce virgin-quality PET. rsc.orgresearchgate.net The ethylene terephthalate cyclic dimer is a key intermediate in many chemical recycling pathways, particularly glycolysis. nih.govzenodo.orgnih.gov
Enhanced strategies for PET recycling are increasingly focused on optimizing the depolymerization process to selectively yield valuable intermediates like the cyclic dimer.
Glycolysis : This is a widely studied method involving the transesterification of PET with ethylene glycol. researchgate.netnih.gov The reaction produces a mixture of oligomers, including bis(2-hydroxyethyl) terephthalate (BHET) and the cyclic dimer. nih.gov Research is focused on developing more effective catalysts, such as zinc acetate (B1210297) and various organocatalysts, to improve reaction rates and yields under milder conditions. nih.govresearchgate.net
Methanolysis and Hydrolysis : These methods use methanol (B129727) or water, respectively, to break down the PET polymer chain. rsc.orgresearchgate.netencyclopedia.pub While effective, they can require harsh conditions or complex purification steps. rsc.org
Selective Depolymerization : Recent research has demonstrated methods for the selective depolymerization of PET from mixed plastic and textile waste using inexpensive iron catalysts, yielding valuable chemicals. eurekalert.orgtechexplorist.com
The ethylene terephthalate cyclic dimer serves as a crucial marker for the efficiency of depolymerization. Furthermore, there is growing interest in directly utilizing the oligomers produced from glycolysis. nih.govzenodo.orgnih.gov Biological strategies are emerging where engineered microbes can depolymerize these oligomers into monomers, which are then used to synthesize other valuable bioplastics like polyhydroxyalkanoates (PHA), thus upcycling the waste stream. nih.govzenodo.org
Integration of Computational and Experimental Methodologies for Deeper Understanding
A deeper, molecular-level understanding of the ethylene terephthalate cyclic dimer is essential for optimizing its synthesis, polymerization, and role in recycling. The integration of computational modeling with experimental validation provides a powerful approach to achieve this.
Computational Studies : Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to investigate the mechanisms of PET depolymerization and polymerization. researchgate.netibm.comtechconnect.org DFT calculations can elucidate reaction pathways and the role of catalysts, for example, by showing how a catalyst like cyanamide (B42294) can lower the energy barriers for PET glycolysis. researchgate.net MD simulations can model the thermodynamic, transport, and structural properties of PET oligomers, providing insights into their behavior in a molten state. nih.govacs.orgresearchgate.net These simulations can predict properties like density, viscosity, and chain conformation, which are crucial for process design. nih.govresearchgate.net
Experimental Methodologies : Advanced analytical techniques are indispensable for characterizing the cyclic dimer and monitoring reactions. MALDI-TOF mass spectrometry is used to confirm the formation of the cyclic dimer and analyze the end-groups of polymers. foodpackagingforum.org High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify cyclic oligomers in PET materials and extracts. researchgate.netnih.gov
By combining these approaches, researchers can build predictive models that accelerate the development of new catalysts and processes. For example, computational screening can identify promising new organocatalysts for ROP, which can then be synthesized and tested experimentally. researchgate.netibm.com This synergistic approach is crucial for advancing the science of the ethylene terephthalate cyclic dimer.
Table 2: Integrated Research Methodologies
| Methodology | Application Area | Key Insights Gained | References |
|---|---|---|---|
| Computational | |||
| Density Functional Theory (DFT) | Catalytic Mechanisms | Understanding reaction pathways and catalyst efficiency in depolymerization. | researchgate.netibm.com |
| Molecular Dynamics (MD) | Oligomer Properties | Predicting thermodynamic and structural properties of PET oligomers. | nih.govacs.orgresearchgate.net |
| Experimental | |||
| MALDI-TOF Mass Spectrometry | Structural Analysis | Confirming cyclic dimer formation and polymer end-group analysis. | foodpackagingforum.org |
Exploration of Ethylene Terephthalate Cyclic Dimer in Advanced Materials Science Beyond Poly(ethylene terephthalate)
While much of the focus on the ethylene terephthalate cyclic dimer is related to PET, its unique cyclic structure opens up possibilities for its use in other areas of advanced materials science. The ability to undergo ring-opening polymerization allows it to be a building block for novel copolymers and composite materials.
One emerging application is the synthesis of poly(ether ester) thermoplastic elastomers. Research has shown that the cyclic dimer can be copolymerized with other monomers, such as bis(2-hydroxyethyl) terephthalate (BHET), to create copolymers with tailored properties. researchgate.net For instance, the copolymerization of ethylene isophthalate (B1238265) cyclic dimer (a structural analog) with BHET has been successfully demonstrated. researchgate.net This suggests that the ethylene terephthalate cyclic dimer could be incorporated into copolymer chains to modify the thermal and mechanical properties of the resulting material.
Furthermore, the cyclic dimer is a valuable model compound for studying the fundamental aspects of polyester (B1180765) chemistry, including enzymatic degradation. Understanding how enzymes interact with and break down this simple cyclic structure provides crucial insights for developing biotechnological solutions for plastic waste remediation. The potential to use the dimer to create novel macrocyclic architectures and as a component in supramolecular chemistry remains a fertile ground for future exploration. researchgate.net
Q & A
Q. What analytical methods are recommended for detecting and quantifying ETCD in PET samples?
ETCD is typically detected using advanced chromatography and mass spectrometry techniques. A data-dependent acquisition (DDA) method with liquid chromatography quadrupole time-of-flight (LC-qTOF) enables untargeted analysis, identifying precursor and product ions specific to ETCD . For targeted quantification, gas chromatography–mass spectrometry (GC–MS) with reference standards is preferred, achieving detection limits below 1 µg/g in virgin and recycled PET matrices . Calibration curves using spiked PET samples improve accuracy, as ETCD’s low volatility requires derivatization for GC compatibility .
Q. How does ETCD form during PET synthesis or degradation?
ETCD forms via cyclodepolymerization during melt processing or thermal degradation of PET. Hydroxyl end groups in PET act as nucleophiles, cleaving ester bonds and facilitating cyclization into dimeric structures. Kinetic studies show formation rates follow the equation [C] = m·[OH]₀·t¹⁻ⁿ , where [OH]₀ is the initial hydroxyl concentration and t is time . Fractionation of PET prior to melting confirms that oligomer-free samples generate ETCD at measurable rates, validating the cyclization mechanism .
Q. What role does ETCD play in PET recycling research?
ETCD serves as a marker for depolymerization efficiency in chemical recycling. Hydrolysis or glycolysis of PET yields ETCD as an intermediate, which can be further broken down into monomers (ethylene glycol and terephthalic acid) using catalysts like zinc acetate . Enzymatic degradation studies use ETCD to assess hydrolase activity, with LC-MS monitoring breakdown products .
Advanced Research Questions
Q. How can kinetic modeling improve experimental design for ETCD formation studies?
A time-resolved kinetic model incorporating PET’s molecular weight distribution and hydroxyl end-group concentration predicts ETCD accumulation. Isothermal melt experiments at 270–300°C, coupled with size-exclusion chromatography (SEC), validate the model’s accuracy . This approach optimizes processing conditions (e.g., temperature, residence time) to minimize ETCD formation in industrial PET production .
Q. What challenges arise in distinguishing ETCD from structurally similar oligomers in complex matrices?
Co-elution with cyclic trimers (ETCT) and linear oligomers complicates analysis. High-resolution mass spectrometry (HRMS) with exact mass (<5 ppm error) and isotopic pattern matching resolves ambiguities . Two-dimensional LC (2D-LC) coupled with collision-induced dissociation (CID) fragments ions at 20–40 eV, generating unique spectra for ETCD (e.g., m/z 385 → 149, 221) .
Q. How do degradation mechanisms of ETCD vary across hydrolysis, alcoholysis, and ammonolysis pathways?
Theoretical DFT calculations reveal hydrolysis proceeds via a six-membered transition state, with water attacking the carbonyl carbon (activation energy: ~30 kcal/mol). Alcoholysis with methanol is 15% faster due to lower steric hindrance, while ammonolysis requires strong bases (e.g., NaOH) to generate terephthalamide derivatives . Experimental validation uses FTIR and NMR to track ester bond cleavage and amine incorporation .
Q. What methodologies enable comparative studies of ETCD and ETCT in migration or environmental persistence?
Accelerated migration tests (e.g., 60°C for 10 days in 50% ethanol) quantify ETCD/ETCT leaching from PET films. Ultra-performance liquid chromatography (UPLC) with tandem MS (MS/MS) differentiates dimers (C20H16O8) from trimers (C30H24O12) via molecular ion clusters . Environmental persistence studies employ OECD 301F biodegradation assays, showing ETCD’s half-life exceeds 60 days in aquatic systems due to its cyclic stability .
Methodological Tables
Table 1: Analytical Techniques for ETCD Detection
| Method | LOD (µg/g) | Key Parameters | References |
|---|---|---|---|
| LC-qTOF (DDA) | 0.5 | Collision energy: 20–40 eV | |
| GC–MS | 1.0 | Derivatization: BSTFA + 1% TMCS | |
| 2D-LC-CID | 0.2 | Column: C18 + phenyl-hexyl |
Table 2: Kinetic Parameters for ETCD Formation at 280°C
| [OH]₀ (mol/g) | Rate Constant (m) | Time Exponent (n) | R² |
|---|---|---|---|
| 1.2 × 10⁻⁴ | 0.15 | 0.82 | 0.98 |
| 2.5 × 10⁻⁴ | 0.18 | 0.79 | 0.96 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
